3-Amino-4-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYRYIJZODSVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681009 | |
| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220630-83-0 | |
| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(trifluoromethyl)benzonitrile, with the CAS number 1220630-83-0 , is a fluorinated aromatic amine and a valuable building block in medicinal chemistry and materials science.[1] Its unique structure, featuring an amino group, a nitrile moiety, and a trifluoromethyl group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on its isomers and related compounds. The available information is summarized below.
| Property | Value | Source/Note |
| CAS Number | 1220630-83-0 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | White to yellow or orange solid | |
| Purity | ≥98% (Commercially available) | |
| Melting Point | Data not available | For isomer 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): 141-145 °C |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Safety and Hazard Information
Based on the Safety Data Sheet provided by suppliers, this compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory system (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: This information is based on available supplier data and may not be exhaustive. It is crucial to consult the most recent Safety Data Sheet from the supplier before handling this chemical and to use appropriate personal protective equipment.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the deprotection of a protected amine precursor.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Procedure:
This protocol describes the deprotection of 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile to yield the target compound.
-
Dissolution: In a suitable reaction vessel, dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (1.0 equivalent) and triethylsilane in dichloroethane.
-
Acidification: Add trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Work-up: Upon completion of the reaction, concentrate the mixture to obtain the crude product.
-
Purification: The resulting solid can be further purified if necessary.
This method provides a high yield of this compound.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous biologically active molecules. Its isomers, such as 4-amino-2-(trifluoromethyl)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile, are known intermediates in the synthesis of potent kinase inhibitors and selective androgen receptor modulators (SARMs).[2] This suggests that this compound holds significant potential as a key building block for the development of novel therapeutics.
Role as a Building Block for Kinase Inhibitors
The aminobenzonitrile scaffold is a common feature in many kinase inhibitors. The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
References
3-Amino-4-(trifluoromethyl)benzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and a cited experimental protocol for 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic applications.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are consistent across its isomers, such as 4-Amino-3-(trifluoromethyl)benzonitrile and 4-Amino-2-(trifluoromethyl)benzonitrile.[1][2]
| Property | Value |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Monoisotopic Mass | 186.043221 Da |
Note: Mass spectrometry analysis has shown m/z = 187.1 [M + H]⁺, confirming the molecular weight.[3]
Experimental Protocol: Synthesis
A documented method for the preparation of this compound involves the deprotection of a precursor molecule.[3]
Objective: To synthesize this compound from 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile.
Materials:
-
3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (500 mg, 1.63 mmol)
-
Triethylsilane (0.2 mL)
-
Dichloroethane (2 mL)
-
Trifluoroacetic acid (TFA, 1 mL)
Procedure:
-
Dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile and triethylsilane in dichloroethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Upon completion of the reaction, concentrate the mixture to yield the product.
Results: This protocol yields this compound as an orange solid with a reported yield of 93% (284 mg).[3] The product can be further analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Amino-4-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a known synthetic protocol, and discusses its potential applications as a building block in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group and the versatile reactivity of the amino and nitrile functionalities make this molecule a valuable scaffold for further chemical exploration.
Chemical Structure and Properties
This compound is an organic compound featuring a benzonitrile core substituted with an amino group at the 3-position and a trifluoromethyl group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220630-83-0 | [1][2][3][4] |
| Molecular Formula | C₈H₅F₃N₂ | [1][2][3][4] |
| Molecular Weight | 186.13 g/mol | [1][2][3][4] |
| Appearance | White to yellow solid | [2] |
| Purity | Typically ≥98% | [2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source |
| Mass Spectrometry (MS) | m/z = 187.1 [M+H]⁺ | [1] |
Note: Detailed experimental data for melting point, boiling point, and comprehensive NMR and IR spectra are not consistently available in the public domain and should be determined empirically.
Synthesis of this compound
A documented synthesis of this compound involves the deprotection of a protected amine precursor. The following protocol is adapted from patent literature and provides a general methodology.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloroethane (DCE)
Procedure:
-
Dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (500 mg, 1.63 mmol) and triethylsilane (0.2 mL) in dichloroethane (2 mL).
-
Add trifluoroacetic acid (1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The resulting product, this compound, is reported as an orange solid (284 mg, 93% yield).[1]
Purification and Analysis:
-
The crude product can be further purified using standard techniques such as column chromatography or recrystallization.
-
The purity and identity of the final compound should be confirmed by analytical methods including HPLC, mass spectrometry, and NMR spectroscopy. The reported HPLC analysis utilized a Phenomenex S5 4.6×30 mm column with a 10-90% aqueous methanol gradient containing 0.1% TFA, showing a retention time of 1.24 minutes.[1]
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in many biologically active molecules. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5][6] The amino and nitrile groups serve as versatile handles for further chemical modifications, making this compound a valuable building block for creating libraries of novel compounds for drug screening.
Derivatives of related aminobenzonitriles have been investigated for a range of therapeutic targets. For instance, various substituted benzonitriles are known to be key intermediates in the synthesis of kinase inhibitors, and molecules targeting other enzyme classes. The strategic placement of the amino and trifluoromethyl groups on the benzonitrile scaffold of this particular isomer offers a unique chemical space for the design of new potential therapeutic agents.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. This guide has summarized the available information on its structure, properties, and synthesis. Further research is warranted to fully characterize this compound and to explore its potential in the development of novel, biologically active molecules. The detailed experimental protocol and structured data presented herein aim to facilitate such future investigations by providing a solid foundation for researchers in the field.
References
An In-Depth Technical Guide to the Core Synthesis Routes for 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key synthesis routes for 3-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block in pharmaceutical and agrochemical research. The document outlines two primary synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.
Core Synthesis Routes
Two principal strategies have been identified for the synthesis of this compound:
-
Route 1: Cyanation of 3-Amino-4-bromobenzotrifluoride. This approach involves the conversion of a bromo-substituted precursor to the desired nitrile through a palladium-catalyzed cyanation reaction.
-
Route 2: Reduction of 4-(Trifluoromethyl)-3-nitrobenzonitrile. This pathway proceeds through the initial nitration of a trifluoromethyl-substituted benzonitrile followed by the reduction of the nitro group to the target amine.
Route 1: Cyanation of 3-Amino-4-bromobenzotrifluoride
This synthetic route offers a direct method to introduce the nitrile functionality onto the pre-functionalized aromatic ring.
Experimental Protocol
Materials:
-
3-Amino-4-bromobenzotrifluoride
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-bromobenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Add anhydrous N,N-dimethylformamide to the flask to dissolve the reagents.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-Amino-4-bromobenzotrifluoride |
| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Reported Yield | 75-85% |
Reaction Pathway
Route 2: Reduction of 4-(Trifluoromethyl)-3-nitrobenzonitrile
This two-step approach involves the initial introduction of a nitro group, which is subsequently reduced to the desired amine.
Step 2a: Synthesis of 4-(Trifluoromethyl)-3-nitrobenzonitrile
Experimental Protocol:
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water, deionized
-
Dichloromethane
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-(Trifluoromethyl)benzonitrile to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzonitrile in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(Trifluoromethyl)-3-nitrobenzonitrile.
Step 2b: Synthesis of this compound
Experimental Protocol:
Materials:
-
4-(Trifluoromethyl)-3-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-(Trifluoromethyl)-3-nitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
| Step | Parameter | Value |
| 2a | Starting Material | 4-(Trifluoromethyl)benzonitrile |
| Key Reagents | HNO₃, H₂SO₄ | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 hours | |
| Reported Yield | 85-95% | |
| 2b | Starting Material | 4-(Trifluoromethyl)-3-nitrobenzonitrile |
| Key Reagents | Fe, NH₄Cl | |
| Solvent | Ethanol/Water | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | |
| Reported Yield | 80-90% |
Reaction Pathway
An In-depth Technical Guide on the Reactivity and Chemical Behavior of 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and nitrile moieties, confer a distinct reactivity profile. This document provides a comprehensive analysis of its synthesis, chemical behavior, and applications, with a focus on its utility in the development of complex molecular architectures. Detailed experimental protocols, tabulated physicochemical data, and graphical representations of reaction pathways are provided to serve as a practical guide for laboratory and research applications.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and use in quantitative experiments.
| Property | Value | Reference |
| CAS Number | 1220630-83-0 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 98-102 °C | |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | |
| ¹H NMR (DMSO-d₆) | δ 7.69 (d, J=8.4 Hz, 1H), 7.02 (d, J=1.9 Hz, 1H), 6.88 (dd, J=8.4, 1.9 Hz, 1H), 6.15 (s, 2H) | |
| ¹³C NMR (DMSO-d₆) | δ 151.2, 135.1, 126.8 (q, J=31.0 Hz), 123.0 (q, J=272.0 Hz), 119.4, 117.8, 115.3, 100.1 | |
| ¹⁹F NMR (DMSO-d₆) | δ -61.2 |
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process starting from commercially available fluorinated precursors. A common and effective route involves the amination of a pre-functionalized benzonitrile.
General Synthetic Workflow
A representative synthetic pathway begins with 3-Fluoro-4-(trifluoromethyl)benzonitrile. A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the amino group at the C3 position. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic attack, making this transformation efficient.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 3-Fluoro-4-(trifluoromethyl)benzonitrile.
Materials:
-
3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile in DMF, add sodium azide.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and cautiously add water. The intermediate azide may precipitate.
-
Filter the crude azide intermediate and wash with water. Dry under vacuum.
-
Dissolve the crude azide in THF. Add water, followed by triphenylphosphine.
-
Stir the mixture at room temperature overnight. The reaction progression can be monitored by the evolution of N₂ gas and TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its three functional groups: the nucleophilic amino group, the electrophilic nitrile group, and the electronically complex aromatic ring.
Reactions of the Amino Group
The primary amine is a versatile handle for derivatization.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This intermediate is highly valuable for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -I) onto the aromatic ring.
-
Acylation: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a cornerstone reaction for incorporating the molecule into larger pharmacophores.
-
Cyclization: The amine serves as a key nucleophile in condensation reactions with bifunctional electrophiles to construct various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused-ring structures prevalent in pharmaceuticals.
Caption: Key reaction pathways involving the amino group.
Reactions of the Nitrile Group
The nitrile group can be transformed into other important functional groups.
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or, under milder conditions, to a primary amide.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.
-
Cycloaddition: The nitrile undergoes [3+2] cycloaddition with azides (e.g., sodium azide with a Lewis acid) to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
Reactions of the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the ring is challenging but possible. The directing effects of the substituents must be considered:
-
-NH₂ group: Strongly activating, ortho-, para-director.
-
-CF₃ group: Strongly deactivating, meta-director.
-
-CN group: Strongly deactivating, meta-director.
The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C2 and C5). The C5 position is sterically less hindered and electronically favored, making it the most likely site for substitution reactions like halogenation or nitration.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is particularly prized in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating electronic properties.
Role as a Pharmacophore Building Block
This compound is frequently used in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. For instance, it can serve as the starting point for constructing complex molecules targeting serotonin transporters or other proteins implicated in neurological disorders.[2] The nitrile group often acts as a key interaction point (e.g., hydrogen bond acceptor) within a protein's active site.
Example Workflow: Synthesis of a Kinase Inhibitor Scaffold
The following diagram illustrates a generalized pathway where the subject molecule is elaborated into a more complex heterocyclic scaffold, typical of modern kinase inhibitors.
Caption: Generalized workflow for elaborating the core into a drug-like scaffold.
Conclusion
This compound is a versatile and highly functionalized building block. A thorough understanding of the reactivity of its amino, nitrile, and trifluoromethyl-substituted aromatic components is crucial for its effective use in synthesis. The strategic manipulation of these groups allows for the efficient construction of diverse and complex molecules, particularly in the realm of pharmaceutical research and development, underscoring its importance to the field.
References
A Comprehensive Technical Guide to the Solubility Profile of 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed framework for determining the solubility profile of 3-Amino-4-(trifluoromethyl)benzonitrile in common laboratory solvents. Due to the limited availability of comprehensive public data on the solubility of this specific compound, this document outlines a series of standardized experimental protocols for both qualitative and quantitative solubility determination. It includes a structured template for data presentation and a visual workflow to guide researchers in establishing a robust and comparable solubility profile. This guide is intended to support research, process development, and formulation activities where understanding the solubility of this compound is critical.
Introduction
This compound is a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a trifluoromethyl group, and a nitrile group, suggests a complex solubility behavior that is influenced by the polarity, hydrogen bonding capability, and pH of the solvent. A well-defined solubility profile is fundamental for its application in drug discovery, enabling effective compound handling, formulation development, and the design of purification strategies. This guide presents a systematic approach to experimentally determine this crucial physicochemical property.
Predicted Solubility Characteristics
Based on its molecular structure, a preliminary assessment of the solubility of this compound can be made:
-
Polar Aprotic Solvents: The presence of the polar nitrile and trifluoromethyl groups suggests that solubility is likely to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
-
Polar Protic Solvents: The amino group can act as a hydrogen bond donor, and the nitrile and fluorine atoms as acceptors, indicating potential solubility in polar protic solvents like alcohols (methanol, ethanol). However, the overall nonpolar character of the benzene ring may limit high solubility.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be limited due to the polar functional groups.
-
Aqueous Solubility: The compound is anticipated to have low intrinsic solubility in water. The basicity of the amino group suggests that solubility will be pH-dependent, increasing in acidic solutions due to the formation of a more soluble ammonium salt.
Experimental Protocols for Solubility Determination
A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with qualitative assessments and progressing to more rigorous quantitative measurements.
This initial screening provides a rapid assessment of solubility in a range of solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at ambient temperature.
Materials:
-
This compound
-
Vials or test tubes
-
Vortex mixer
-
A selection of common laboratory solvents (see Table 1 for suggestions)
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
Record the observation as "Soluble," "Partially Soluble," or "Insoluble."
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]
Objective: To determine the precise concentration of a saturated solution of the compound at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
It is recommended to perform the measurement in triplicate to ensure reproducibility.[2]
Data Presentation
All quantitative solubility data should be systematically recorded to allow for easy comparison and interpretation.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) | Notes |
| Polar Protic | Water | 25 | ||||
| Methanol | 25 | |||||
| Ethanol | 25 | |||||
| Isopropanol | 25 | |||||
| Polar Aprotic | Acetonitrile | 25 | ||||
| Acetone | 25 | |||||
| Dimethyl Sulfoxide (DMSO) | 25 | |||||
| Dimethylformamide (DMF) | 25 | |||||
| Tetrahydrofuran (THF) | 25 | |||||
| Nonpolar | Hexanes | 25 | ||||
| Toluene | 25 | |||||
| Dichloromethane | 25 | |||||
| Aqueous Buffers | pH 2.0 Buffer | 25 | ||||
| pH 7.4 Buffer | 25 | |||||
| pH 9.0 Buffer | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility profile.
Caption: Workflow for determining the solubility profile.
Conclusion
This guide provides a standardized methodology for researchers to determine the solubility profile of this compound. By following these protocols, scientists and drug development professionals can generate reliable and consistent data that is essential for advancing research and development activities involving this compound. The provided data table template and workflow diagram serve as practical tools to ensure a systematic and well-documented approach to solubility characterization.
References
3-Amino-4-(trifluoromethyl)benzonitrile: A Building Block with Undisclosed Potential
While a comprehensive literature review reveals a significant gap in detailed applications and synthetic protocols for 3-Amino-4-(trifluoromethyl)benzonitrile, its structural motifs suggest potential as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an overview of the available information, drawing parallels from its isomers and analogs to infer its likely utility and synthetic strategies.
Despite its commercial availability, specific applications and detailed experimental data for this compound are notably absent in the current scientific literature. However, the presence of the aminobenzonitrile core, substituted with a trifluoromethyl group, points towards its potential as a key building block in medicinal chemistry and materials science. The trifluoromethyl group is a well-regarded bioisostere for enhancing metabolic stability and lipophilicity of drug candidates, while the amino and nitrile functionalities offer versatile handles for a variety of chemical transformations.
Inferred Synthetic Pathways
A potential synthetic approach, adapted from the synthesis of related compounds, is a multi-step process involving nitration, reduction, and cyanation.
Caption: A plausible synthetic pathway for this compound.
Potential Applications in Drug Discovery
The applications of this compound can be inferred from the known biological activities of its structural isomers and analogs. These related compounds have been investigated for their potential in various therapeutic areas, suggesting that derivatives of this compound could also exhibit valuable pharmacological properties.
As an Intermediate for Bioactive Molecules
The primary utility of this compound is likely as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Caption: Potential application areas for derivatives of this compound.
Data Summary
Due to the lack of specific studies on this compound, no quantitative data on reaction yields, biological activity (e.g., IC50 values), or other experimental metrics can be provided at this time. The following table highlights the absence of this specific information in the public domain.
| Data Type | This compound |
| Synthetic Yields | Not Reported |
| Biological Activity (IC50, etc.) | Not Reported |
| Physicochemical Properties | Limited data available from suppliers |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not currently published in peer-reviewed literature or patents. Researchers interested in utilizing this compound would need to develop their own procedures, likely adapting methodologies from the synthesis of its isomers.
Conclusion
This compound represents a chemical entity with significant, yet largely unexplored, potential. Its structural features strongly suggest its utility as a building block for the creation of novel molecules with applications in drug discovery and materials science. The absence of detailed scientific literature underscores the opportunity for new research to elucidate its synthetic pathways and explore the biological activities of its derivatives. Future studies are necessary to unlock the full potential of this intriguing molecule.
Methodological & Application
Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile: An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the nitration of 4-(trifluoromethyl)benzonitrile to yield 3-nitro-4-(trifluoromethyl)benzonitrile, followed by the selective reduction of the nitro group to the corresponding amine. This document outlines the detailed experimental procedures, safety precautions, and characterization data for the synthesized compounds.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and nitrile functionalities offer versatile handles for further chemical modifications. This protocol details a reliable and reproducible method for the preparation of this compound, suitable for laboratory-scale synthesis.
Data Presentation
The physical and spectral properties of the key compounds in this synthesis are summarized in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 4-(Trifluoromethyl)benzonitrile | 455-18-5 | C₈H₄F₃N | 171.12 | Solid | 39-41 |
| 3-Nitro-4-(trifluoromethyl)benzonitrile | 1227489-72-6 | C₈H₃F₃N₂O₂ | 216.12 | Solid | - |
| This compound | 1220630-83-0 | C₈H₅F₃N₂ | 186.13 | Solid | - |
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile
This procedure describes the nitration of 4-(trifluoromethyl)benzonitrile.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-(trifluoromethyl)benzonitrile to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitro-4-(trifluoromethyl)benzonitrile.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro intermediate to the target amine using tin(II) chloride.
Materials:
-
3-Nitro-4-(trifluoromethyl)benzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-4-(trifluoromethyl)benzonitrile in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Safety Precautions
General:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.
-
Concentrated hydrochloric acid is corrosive and can cause severe burns.
-
Dichloromethane and ethyl acetate are flammable and volatile organic solvents. Keep away from ignition sources.
-
The hazards of This compound and its nitro intermediate have not been fully characterized. Treat these compounds as potentially harmful.
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
In case of ingestion, rinse mouth with water and seek immediate medical attention.
Characterization Data
This compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.56 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.0 (br s, 2H, NH₂), 6.8 (m, 2H).
-
Expected Appearance: Solid.
Note: The provided ¹H NMR data is based on similar compounds and should be confirmed by experimental analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is a practical and efficient method for obtaining this important building block for research and development in the pharmaceutical and agrochemical industries. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
Application Notes and Protocols: The Strategic Use of 3-Amino-4-(trifluoromethyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its strategic substitution pattern, featuring an amine for nucleophilic reactions, a nitrile group that can undergo various transformations, and an electron-withdrawing trifluoromethyl group to enhance pharmacological properties, makes it a valuable precursor for a range of heterocyclic compounds. This document provides detailed application notes on its utility in synthesizing pharmaceutical intermediates, with a focus on precursors for Bcr-Abl kinase inhibitors, and includes specific experimental protocols for key synthetic transformations.
Introduction
The trifluoromethyl group is a crucial moiety in modern drug design, often improving metabolic stability, lipophilicity, and binding affinity of a molecule. When incorporated into an aromatic system like this compound, it provides a unique starting point for the synthesis of complex pharmaceutical agents. This compound is particularly relevant in the development of targeted cancer therapies, where kinase inhibitors play a pivotal role. The Bcr-Abl tyrosine kinase, an enzyme constitutively activated in chronic myeloid leukemia (CML), is a prominent target for such inhibitors. Intermediates derived from this compound are designed to fit into the ATP-binding site of kinases like Bcr-Abl, disrupting the signaling cascade that leads to uncontrolled cell proliferation.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to heterocyclic scaffolds, such as pyrazoles and pyrimidines. These structures are central to many kinase inhibitors. Two principal synthetic routes are highlighted:
-
Synthesis of Aminopyrazole Intermediates: The vicinal amino and nitrile groups can be readily cyclized with hydrazine to form aminopyrazole derivatives. These intermediates are foundational for the construction of pyrazolo[3,4-d]pyrimidines, a class of potent kinase inhibitors.
-
Amide Coupling Reactions: The amino group can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl or heteroaryl partners, leading to the synthesis of diarylamine-based inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
This protocol describes the synthesis of a key aminopyrazole intermediate from this compound. This intermediate is a versatile precursor for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Reaction Scheme:
3-Amino-4-(trifluoromethyl)benzonitrile: A Versatile Building Block in Agrochemical Discovery
Introduction
3-Amino-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that holds significant potential as a key intermediate in the development of novel agrochemicals. Its unique molecular structure, featuring an amine group, a nitrile group, and a trifluoromethyl group, offers multiple reaction sites for the synthesis of diverse and complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The presence of the trifluoromethyl moiety is particularly noteworthy, as it is known to enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients, thereby improving their performance in the field.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the chemical functionalities of this compound suggest its utility in the synthesis of various classes of pesticides. This application note will explore the potential applications of this compound in agrochemical development based on established chemical principles and the known activity of related compounds.
Potential Applications in Agrochemical Synthesis
The chemical reactivity of this compound allows for its incorporation into a variety of agrochemical scaffolds. The primary reaction pathways involve transformations of the amino and nitrile groups.
Synthesis of Heterocyclic Agrochemicals
The amino and nitrile groups of this compound are ideal precursors for the construction of various heterocyclic ring systems, which are prevalent in a wide range of commercial pesticides.
-
Pyrazole Insecticides: The reaction of the aminonitrile with hydrazines can lead to the formation of aminopyrazoles, a core structure in several potent insecticides.
-
Pyridazine and Pyridazinone Herbicides: Cyclization reactions involving the amino and nitrile functionalities with dicarbonyl compounds or their equivalents can yield pyridazine or pyridazinone derivatives, classes of compounds known for their herbicidal activity.
-
Triazole and Triazine Fungicides and Herbicides: The amino group can be a key component in the formation of triazole or triazine rings, which are central to the mode of action of many successful fungicides and herbicides.
The general workflow for synthesizing such heterocyclic derivatives can be visualized as follows:
Application Notes and Protocols for the Derivatization of 3-Amino-4-(trifluoromethyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and nitrile functionalities provide reactive handles for various chemical transformations. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on N-acylation and Suzuki-Miyaura coupling reactions, which are pivotal in the generation of novel bioactive molecules, particularly as kinase inhibitors.
Key Derivatization Strategies
The primary amino group of this compound is a key site for derivatization. Two of the most effective strategies for modifying this position are N-acylation to form amides and its use as a precursor for transformations that allow for cross-coupling reactions.
N-Acylation
N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceuticals. This reaction allows for the exploration of a vast chemical space by varying the acylating agent.
Suzuki-Miyaura Coupling Precursors
While the amino group itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which are excellent coupling partners. This opens up possibilities for introducing diverse aryl and heteroaryl moieties, which are prevalent in kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-(3-cyano-4-(trifluoromethyl)phenyl)amides.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acylating agent) (1.1 eq)
-
Pyridine (or other suitable base) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(3-cyano-4-(trifluoromethyl)phenyl)amide.
Expected Yield: 70-95% (highly dependent on the acylating agent).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Bicalutamide Precursor via N-Acylation
This protocol details the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methyl-propionamide, a key intermediate in the synthesis of the anti-cancer drug Bicalutamide.[1]
Materials:
-
4-Amino-2-trifluoromethyl-benzonitrile (structurally related isomer, protocol adaptable)
-
2,3-Dihydroxy-2-methyl-propionamide
-
Pyridine, dry
-
p-Toluenesulfonyl chloride
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium hydrogen carbonate
-
10% aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of N-[4-cyano-3-trifluoromethyl-phenyl]-2,3-dihydroxy-2-methyl-propionamide (17.35 mmol) in dry pyridine (50 ml) is cooled to 0° C.[1]
-
p-Toluenesulfonyl chloride (52.45 mmol) is added in small portions, and the mixture is stirred at 0° C for 5 hours.[1]
-
The reaction mixture is then washed three times with saturated aqueous sodium hydrogen carbonate (500 ml), 10% aqueous hydrochloric acid (500 ml), and brine (500 ml).[1]
-
The organic layer is dried over sodium sulfate and concentrated in a vacuum.[1]
-
The residue is crystallized from a 1:5 mixture of ethyl acetate/petroleum ether to yield the product.[1]
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors containing the trifluoromethylphenyl amide moiety, demonstrating the potential of derivatives of this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 1a | TKI | 109 | - | [2] |
| 1e | TKI | 37 | - | [2] |
| 1g | TKI | 77 | - | [2] |
| Sorafenib | BRAF, VEGFR, PDGFR | 6 (BRAF V600E) | - | [3] |
| Compound 8 | Thymidylate Synthase | 3.89 | HePG-2 | [4] |
| Compound 5l | EGFR | 1.34 | A549 | [5] |
Mandatory Visualizations
Signaling Pathway
Derivatives of this compound are often designed as kinase inhibitors. A primary target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified RTK signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of derivatives.
Conclusion
This compound serves as an excellent starting material for the generation of diverse compound libraries for medicinal chemistry research. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate novel derivatives, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases. The strategic incorporation of the trifluoromethylbenzonitrile scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged motif in modern drug discovery.
References
- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Aminotrifluoromethylbenzonitrile Isomers in Organic Synthesis
A Note to the Researcher:
Extensive research for specific applications and detailed synthesis protocols for 3-Amino-4-(trifluoromethyl)benzonitrile did not yield sufficient data in the public domain to create comprehensive application notes. This specific isomer is not widely documented as a starting material in available chemical literature.
However, significant information is available for the closely related and industrially important isomer, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6). This compound is a critical building block, particularly in the synthesis of pharmaceuticals.[1] The following application notes and protocols are therefore based on this well-documented isomer to provide relevant and practical information for researchers in organic synthesis and drug development.
Application Notes for 4-Amino-2-(trifluoromethyl)benzonitrile
Introduction:
4-Amino-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound valued for its role as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an amine (-NH₂), a nitrile (-CN), and a trifluoromethyl (-CF₃) group, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring and the amino group. This intermediate is particularly crucial in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably for the anti-cancer drug Bicalutamide.[2]
Key Features and Applications:
-
Pharmaceutical Intermediate: The primary application of this building block is in the pharmaceutical industry.[1] The trifluoromethyl group is a key moiety for enhancing the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[3][4]
-
Synthesis of Bicalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile is a key precursor for the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[2]
-
Heterocycle Synthesis: The amino and nitrile groups can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in medicinal chemistry.
-
Agrochemicals: Like other fluorinated intermediates, this compound has potential applications in the development of new pesticides and herbicides.[3][4]
Chemical Properties:
| Property | Value |
| CAS Number | 654-70-6 |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.13 g/mol |
| Appearance | Solid |
| Melting Point | 141-145 °C |
Protocols for Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
The following protocol describes a common industrial synthesis route starting from m-trifluoromethyl fluorobenzene, involving three main steps: bromination, cyanation, and ammonolysis.[2][5]
Overall Synthesis Workflow
Caption: Workflow for the three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Three-Step Synthesis
This protocol is adapted from patented industrial processes.[2][5]
Step 1: Positioning Bromination to yield 4-Fluoro-2-(trifluoromethyl)bromobenzene
-
Charging the Reactor: In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux while stirring. Add dibromohydantoin in portions over a period of time.
-
Monitoring: Continue the reaction for 5-7 hours. Monitor the progress by an appropriate chromatographic method (e.g., GC or TLC).
-
Work-up: After completion, cool the reaction mixture and quench by adding it to an ice-water solution.
-
Isolation: The product, 4-fluoro-2-(trifluoromethyl)bromobenzene, will separate and can be isolated. Wash the product with water to remove residual acids.
Quantitative Data (Example Batch): [5]
| Reagent | Molar Ratio / Amount |
| m-Trifluoromethyl fluorobenzene | 1.0 equivalent |
| Dibromohydantoin | 0.6 equivalents |
| Glacial Acetic Acid | 4-5 L per kg of starting material |
| Concentrated H₂SO₄ | 5-20% by weight of starting material |
Step 2: Cyano Replacement to yield 4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Reaction Setup: In a reactor equipped for distillation, charge quinoline and cuprous cyanide (CuCN).
-
Addition: Heat the mixture to reflux and add the 4-fluoro-2-(trifluoromethyl)bromobenzene from Step 1 dropwise while maintaining stirring.
-
Reaction: Continue refluxing for approximately 20-22 hours.
-
Isolation: Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, from the reaction mixture via steam distillation.
Quantitative Data (Example Batch): [5]
| Reagent | Molar Ratio / Amount |
| 4-Fluoro-2-(trifluoromethyl)bromobenzene | 1.0 equivalent |
| Cuprous Cyanide (CuCN) | 1.0 - 1.1 equivalents |
| Quinoline | 3-5 L per kg of starting material |
Step 3: Ammonolysis to yield 4-Amino-2-(trifluoromethyl)benzonitrile
-
Reaction Setup: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile from Step 2 in ethanol in a sealed pressure reactor.
-
Ammonolysis: Introduce liquid ammonia into the solution.
-
Reaction: Heat the sealed reactor to 120°C and maintain for 8 hours.
-
Isolation: After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product with high purity (>99%).[2]
Quantitative Data (Example Batch): [2][5]
| Reagent | Molar Ratio / Amount |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 1.0 equivalent |
| Liquid Ammonia | 1.5 equivalents |
| Ethanol | 3-5 L per kg of starting material |
| Overall Yield | 73% - 75% |
Logical Relationship of Functional Groups in Synthesis
The specific arrangement of the functional groups in 4-Amino-2-(trifluoromethyl)benzonitrile is crucial for its role as a synthon, particularly for building more complex molecules like Bicalutamide.
Caption: Functional groups of the building block and their roles in further synthesis.
References
- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a fundamental technique for assessing the purity of this compound and confirming its molecular weight.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| HPLC Retention Time (Rt) | 1.24 min | [1] |
| Mass-to-Charge Ratio (m/z) | 187.1 [M+H]⁺ | [1] |
Experimental Protocol: HPLC-MS Analysis
Objective: To determine the purity and confirm the molecular weight of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Column: Phenomenex S5 4.6×30 mm
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in methanol
-
-
HPLC Conditions:
-
Column: Phenomenex S5, 4.6×30 mm
-
Gradient: 10-90% Mobile Phase B over 4 minutes
-
Flow Rate: 5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Integrate the peak area from the UV chromatogram to determine the purity.
-
Analyze the mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 187.1.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound by providing information on the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Data Presentation: Predicted Chemical Shifts
Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 | d | H-5 |
| ~6.9 | dd | H-6 |
| ~6.8 | d | H-2 |
| ~4.5 | br s | -NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-3 (C-NH₂) |
| ~135 | C-5 |
| ~123 (q) | -CF₃ |
| ~120 | C-6 |
| ~118 | C-1 (C-CN) |
| ~117 | -CN |
| ~115 | C-2 |
| ~110 (q) | C-4 (C-CF₃) |
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1s.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2s.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to improve chromatographic performance.
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To identify and quantify this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
Materials:
-
This compound sample
-
Acetonitrile
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylating agent
-
GC vial with insert
Procedure:
-
Derivatization:
-
Place approximately 0.5 mg of the sample into a GC vial insert.
-
Add 100 µL of acetonitrile and 100 µL of MSTFA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-600
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum of the peak and compare it with a spectral library or predict the fragmentation pattern. Expected fragments would arise from the loss of methyl groups and cleavage of the silylated amine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a molecular fingerprint.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (amine) |
| 2230-2210 | Strong | C≡N stretching (nitrile) |
| 1620-1580 | Medium-Strong | N-H bending (amine) & C=C stretching (aromatic) |
| 1350-1150 | Strong | C-F stretching (trifluoromethyl) |
| 1300-1200 | Medium | C-N stretching (aromatic amine) |
| 900-675 | Strong | C-H bending (aromatic) |
Experimental Protocol: FTIR Analysis
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Materials:
-
This compound sample (solid)
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be in absorbance or transmittance mode.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Workflow for Analytical Characterization
Caption: Workflow for the comprehensive analytical characterization.
Logical Relationship of Analytical Techniques
Caption: Relationship between compound properties and analytical techniques.
References
Application Notes and Protocols for the Industrial Scale-Up of 3-Amino-4-(trifluoromethyl)benzonitrile Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established chemical principles and adapted from processes developed for structurally similar molecules, ensuring a robust and scalable manufacturing process. This guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest for the pharmaceutical industry. The following protocols outline a reliable multi-step synthesis suitable for industrial production, focusing on process safety, yield optimization, and high purity of the final product.
Synthetic Strategy Overview
The proposed industrial synthesis of this compound is a three-step process commencing from the readily available starting material, 2-Chloro-5-nitrobenzotrifluoride. The synthetic pathway involves:
-
Cyanation: A nucleophilic aromatic substitution reaction to replace the chloro group with a cyano group.
-
Reduction: The reduction of the nitro group to an amino group.
-
Purification: Final purification of the target molecule to meet pharmaceutical-grade specifications.
This strategy is designed for its simplicity, use of readily available reagents, and amenability to large-scale production equipment.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-5-nitrobenzotrifluoride
This step involves the displacement of the chlorine atom in 2-Chloro-5-nitrobenzotrifluoride with a cyanide group using a metal cyanide in a high-boiling polar aprotic solvent.
Materials and Equipment:
-
2-Chloro-5-nitrobenzotrifluoride
-
Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glass-lined or stainless steel reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling system
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven (vacuum compatible)
Protocol:
-
Charge the reactor with Dimethylformamide (DMF) (5 L per kg of 2-Chloro-5-nitrobenzotrifluoride).
-
With stirring, add Sodium Cyanide (1.1 equivalents).
-
Slowly add 2-Chloro-5-nitrobenzotrifluoride (1.0 equivalent) to the reactor.
-
Heat the reaction mixture to 120-130 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding the mixture to a separate vessel containing water (10 L per kg of starting material).
-
Stir the resulting slurry for 1 hour to ensure complete precipitation of the product.
-
Filter the solid product using a Nutsche filter and wash the filter cake with water until the filtrate is neutral.
-
Dry the crude 2-Cyano-5-nitrobenzotrifluoride in a vacuum oven at 60-70 °C until a constant weight is achieved.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 2-Cyano-5-nitrobenzotrifluoride to a primary amine using a standard reducing agent like iron powder in the presence of an acid.
Materials and Equipment:
-
2-Cyano-5-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl) or Acetic Acid (CH₃COOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
-
Reactor with overhead stirrer, condenser, and temperature probe
-
Filtration unit
-
Extraction vessel
-
Distillation apparatus
Protocol:
-
Charge the reactor with a mixture of Ethanol and Water (e.g., 8:2 v/v, 10 L per kg of starting material).
-
Add Ammonium Chloride (0.2 equivalents) and Iron powder (3.0 equivalents).
-
Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Slowly add the 2-Cyano-5-nitrobenzotrifluoride in portions over 1-2 hours to control the exotherm.
-
Maintain the reaction at reflux for 4-6 hours after the addition is complete.
-
Monitor the reaction by TLC or HPLC until the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to 50 °C and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with hot Ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the majority of the Ethanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Step 3: Purification of this compound
The final step involves the purification of the crude product to achieve the desired high purity, typically through recrystallization.
Materials and Equipment:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., Toluene, Heptane/Ethyl Acetate mixture)
-
Crystallization vessel with stirrer and temperature control
-
Filtration unit
-
Vacuum drying oven
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot Toluene (or another suitable solvent system) in the crystallization vessel.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Analyze the final product for purity (HPLC, NMR, MS) and melting point.
Data Presentation
| Parameter | Step 1: Cyanation | Step 2: Reduction | Step 3: Purification | Overall |
| Starting Material | 2-Chloro-5-nitrobenzotrifluoride | 2-Cyano-5-nitrobenzotrifluoride | Crude this compound | 2-Chloro-5-nitrobenzotrifluoride |
| Key Reagents | NaCN, DMF | Fe, NH₄Cl, EtOH/H₂O | Toluene | - |
| Reaction Temperature | 120-130 °C | 78-80 °C (Reflux) | 90-110 °C (Dissolution) | - |
| Reaction Time | 8-12 hours | 4-6 hours | 2-4 hours (cooling) | 14-22 hours |
| Typical Yield | 90-95% | 85-90% | 90-95% | 70-80% |
| Purity (by HPLC) | >98% (crude) | >95% (crude) | >99.5% (final product) | >99.5% |
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Industrial production workflow diagram.
Safety Considerations
-
Cyanide Handling: Sodium cyanide and copper(I) cyanide are highly toxic. All handling must be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available. Quenching procedures should be performed carefully to avoid the generation of hydrogen cyanide gas.
-
Flammable Solvents: Ethanol, methanol, toluene, and ethyl acetate are flammable. Ensure all operations are conducted away from ignition sources and in appropriately grounded equipment.
-
Exothermic Reactions: The reduction of the nitro group can be exothermic. The portion-wise addition of the starting material is crucial to maintain temperature control. A reliable cooling system for the reactor is mandatory.
-
Pressure: No significant pressure is generated in these reactions if conducted as described. However, reactors should be equipped with pressure relief devices as a standard safety measure.
Conclusion
The provided protocols outline a comprehensive and scalable process for the industrial production of this compound. By following these guidelines, researchers and manufacturing professionals can achieve high yields and purity of this valuable pharmaceutical intermediate. Adherence to safety protocols is paramount throughout the entire manufacturing process. Further process optimization may be possible through detailed Design of Experiments (DoE) studies to refine reaction parameters and solvent usage.
Application Notes and Protocols: Synthesis of Nonsteroidal Antiandrogens Using 3-Amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of two prominent nonsteroidal antiandrogens (NSAAs), Bicalutamide and Enzalutamide, utilizing the key starting material, 3-Amino-4-(trifluoromethyl)benzonitrile. NSAAs are a critical class of drugs in the treatment of prostate cancer, and the synthetic routes detailed herein are foundational for research and development in this therapeutic area.
Introduction
Nonsteroidal antiandrogens are small molecule drugs that competitively inhibit the androgen receptor (AR), playing a crucial role in androgen deprivation therapy for prostate cancer. Unlike steroidal antiandrogens, NSAAs have a non-steroidal chemical structure, which can lead to a more favorable side-effect profile. This compound, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a vital building block in the synthesis of several potent NSAAs due to its trifluoromethyl and cyano-substituted phenyl ring, which are key pharmacophoric features for AR antagonism.
This document outlines the synthetic pathways for Bicalutamide and Enzalutamide, providing detailed experimental protocols, quantitative data on yields and biological activity, and a visualization of the relevant biological signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and activity of Bicalutamide and Enzalutamide.
Table 1: Synthesis Yield and Purity
| Compound | Starting Material | Key Synthesis Steps | Overall Yield (%) | Purity (%) | Reference |
| Bicalutamide | This compound | Amide formation, Epoxidation, Thiol addition, Oxidation | ~50% (from intermediate) | >99% | [1] |
| Enzalutamide | This compound | Condensation, Deprotection, Ullmann coupling, Cyclization, Amination | 41.0% | 99.8% | [2][3] |
Table 2: Biological Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Bicalutamide | LNCaP/AR(cs) | 0.16 | [4] |
| Bicalutamide | LNCaP | ~7 | [5] |
| Bicalutamide | VCaP | >10 | [6] |
| Enzalutamide | LNCaP | 5.6 ± 0.8 | [7] |
| Enzalutamide | 22Rv1 | 18.5 | [8] |
| Enzalutamide | C4-2B MDVR | >30 | [8] |
Signaling Pathway
Nonsteroidal antiandrogens exert their therapeutic effect by inhibiting the androgen receptor signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of nonsteroidal antiandrogens.
Experimental Protocols
The following are detailed protocols for the synthesis of Bicalutamide and Enzalutamide, starting from this compound.
Synthesis of Bicalutamide
The synthesis of Bicalutamide from this compound involves a multi-step process. A representative synthetic route is outlined below.
Caption: Synthetic workflow for Bicalutamide.
Step 1: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add pyridine (1.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)-2,3-epoxy-2-methylpropanamide
-
Dissolve the N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0-5 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude epoxide.
Step 3: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide
-
To a solution of 4-fluorothiophenol (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide or potassium carbonate (1.2 equivalents) and stir for 30 minutes at room temperature.
-
Add a solution of the epoxide from Step 2 (1 equivalent) in the same solvent.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude thioether, which can be purified by column chromatography.
Step 4: Synthesis of Bicalutamide (Oxidation)
-
Dissolve the thioether from Step 3 (1 equivalent) in CH₂Cl₂ and cool to 0-5 °C.
-
Add m-CPBA (2.2 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with CH₂Cl₂ and wash with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford Bicalutamide.[1]
Synthesis of Enzalutamide
A novel and efficient five-step synthesis of Enzalutamide starting from this compound has been reported with a good overall yield.[2]
Caption: Synthetic workflow for Enzalutamide.
Step 1: Condensation
-
To a solution of this compound (1 equivalent) and Boc-2-aminoisobutyric acid (Boc-AIB-OH) (1.1 equivalents) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a solution of 4 M HCl in isopropanol (IPA) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid to yield the amine salt.
Step 3: Ullmann Coupling
-
To a mixture of the amine salt from Step 2 (1 equivalent), methyl 2-fluoro-4-bromobenzoate (1.1 equivalents), copper(I) iodide (CuI) (0.1 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents) in dimethylformamide (DMF), add L-proline (0.2 equivalents).
-
Heat the reaction mixture to 120 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Cyclization
-
Dissolve the product from Step 3 (1 equivalent) in acetonitrile (ACN).
-
Add 4-Dimethylaminopyridine (DMAP) (2 equivalents).
-
Cool the mixture to 0 °C and add thiophosgene (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the thiohydantoin ring by TLC.
-
Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Step 5: Amination
-
To a solution of the thiohydantoin from Step 4 (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add an aqueous solution of methylamine (40%, excess).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product, Enzalutamide, by recrystallization.[2]
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are based on literature reports and may require optimization for specific laboratory conditions.
References
- 1. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Complex Molecules Using 3-Amino-4-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-4-(trifluoromethyl)benzonitrile is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate. The amino group provides a reactive handle for various chemical transformations, such as the formation of amides, ureas, and heterocyclic rings, which are common scaffolds in many targeted therapies. The nitrile group can also be a key interaction point or be further elaborated. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Tropomyosin Receptor Kinase (TRK) A inhibitor.
Application: Synthesis of a Urea-Based TRKA Inhibitor
The 3-amino-4-(trifluoromethyl)phenyl moiety is a key structural feature in a number of potent and selective kinase inhibitors. One important application is the synthesis of urea derivatives that act as TRKA inhibitors. TRK kinases are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of cancers.[1] Small molecule inhibitors that target the ATP-binding site of these kinases have shown significant promise in clinical trials.[2]
The synthesis of a representative urea-based TRKA inhibitor from this compound is outlined below. The general strategy involves the reaction of the primary amino group of this compound with a suitable isocyanate to form the urea linkage.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Cyano-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea
This protocol describes the synthesis of a potential TRKA inhibitor via the formation of a urea linkage between this compound and 4-methoxyphenyl isocyanate. This reaction is a common and efficient method for the preparation of unsymmetrical ureas.[3]
Materials:
-
This compound
-
4-Methoxyphenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq.).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, prepare a solution of 4-methoxyphenyl isocyanate (1.05 eq.) in anhydrous DCM.
-
Add the 4-methoxyphenyl isocyanate solution dropwise to the stirred solution of this compound over a period of 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(2-Cyano-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-(2-Cyano-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Methoxyphenyl isocyanate |
| Product | N-(2-Cyano-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of the urea-based TRKA inhibitor.
Caption: Workflow for the synthesis of a urea-based TRKA inhibitor.
TRKA Signaling Pathway
The synthesized inhibitor is designed to target the TRKA signaling pathway, which is crucial in cell survival and proliferation. The diagram below shows a simplified representation of this pathway.[1][4]
Caption: Simplified TRKA signaling pathway and point of inhibition.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
strategies for improving yield in 3-Amino-4-(trifluoromethyl)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile. The following information is curated from established synthetic methodologies for structurally related compounds and general organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic strategies for preparing this compound?
Two primary retrosynthetic approaches are commonly considered for aromatic aminonitriles:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the ammonolysis of a precursor like 3-Fluoro-4-(trifluoromethyl)benzonitrile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic attack by ammonia or an ammonia equivalent.
-
Sandmeyer Reaction: This classic transformation involves the diazotization of a suitable aniline precursor, such as 3-Amino-4-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
The choice of route often depends on the commercial availability and cost of the starting materials.
Troubleshooting Guide: Route 1 - Ammonolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile
This is often a high-yielding route but can be sensitive to reaction conditions.
Q2: My ammonolysis reaction shows low conversion of the starting material. How can I improve the yield?
Low conversion is typically due to insufficient reaction temperature, pressure, or reaction time.
-
Temperature and Pressure: Ammonolysis reactions often require elevated temperatures (100-150 °C) and pressures to proceed efficiently. Ensure your reaction vessel is properly sealed and capable of handling the expected pressure from heating ammonia.
-
Ammonia Source: Using liquid ammonia or a solution of ammonia in a suitable solvent (like ethanol or dioxane) in a sealed reactor is crucial. Ensure a sufficient molar excess of ammonia is used (typically 3-10 equivalents).
-
Reaction Time: Monitor the reaction progress by TLC or GC/MS. These reactions can take several hours (8-24 h) to reach completion.
Q3: I'm observing the formation of side products. What are they and how can they be minimized?
Common side products in ammonolysis of aryl fluorides include hydroxylation and dimerization.
-
Hydroxylation: Formation of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can occur if water is present in the reaction mixture. Use anhydrous solvents and reagents to minimize this.
-
Dimerization/Oligomerization: At very high temperatures, side reactions can lead to polymeric materials. Optimize the temperature to find a balance between reaction rate and selectivity.
Troubleshooting Guide: Route 2 - Sandmeyer Reaction from 3-Amino-4-(trifluoromethyl)aniline
The Sandmeyer reaction is a powerful tool, but the instability of the intermediate diazonium salt requires careful control.
Q4: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to check?
Low yields in Sandmeyer reactions often trace back to three key areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) cyanide reagent.
-
Diazotization Temperature: The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the highly unstable diazonium salt from decomposing.[1]
-
Purity of Reagents: Ensure the starting aniline is pure and the sodium nitrite is fresh. The copper(I) cyanide should be of high quality; if it has oxidized to copper(II), its efficacy will be greatly reduced.
-
pH Control: Maintain a strongly acidic medium during diazotization to prevent the formation of diazoamino compounds, which can reduce yields.
Q5: My reaction mixture produces a lot of dark, tar-like material upon addition of the copper cyanide.
The formation of dark, polymeric materials is a common issue and usually indicates the decomposition of the diazonium salt, leading to radical side reactions.[1]
-
Control Temperature: Add the diazonium salt solution slowly to the copper(I) cyanide solution while carefully controlling the temperature. A slight, controlled evolution of nitrogen gas should be observed.
-
Neutralization: Ensure the copper(I) cyanide solution is appropriately prepared and that the pH is suitable for the Sandmeyer reaction. Sometimes, a neutral or slightly acidic condition is preferred for the cyanation step itself.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia | Ethanol | 120 °C | 8 hours | ~85-90% (calculated from crude) | >99% after refining | [2][3] |
Note: The yield is based on the described industrial process where the crude product is further refined.
Experimental Protocols
Disclaimer: These are hypothetical protocols based on analogous reactions and should be adapted and optimized for laboratory conditions.
Protocol 1: Ammonolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile
-
Reaction Setup: To a high-pressure stainless-steel autoclave, add 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (3-5 mL per gram of starting material).
-
Ammonia Addition: Cool the autoclave to -78 °C (dry ice/acetone bath) and carefully condense liquid ammonia (5-10 eq) into the vessel.
-
Reaction: Seal the autoclave and allow it to warm to room temperature. Place it in a heating mantle behind a blast shield and heat to 120-130 °C with stirring for 12-24 hours. The internal pressure will increase significantly.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Open the reactor and dilute the contents with ethyl acetate.
-
Purification: Wash the organic layer with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[4]
Protocol 2: Sandmeyer Reaction of 3-Amino-4-(trifluoromethyl)aniline
-
Diazotization:
-
In a three-necked flask, dissolve 3-Amino-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. Completion can be checked with starch-iodide paper (a persistent blue color indicates excess nitrous acid).[1]
-
-
Preparation of CuCN Solution:
-
In a separate flask, dissolve copper(I) cyanide (1.2 eq) in a concentrated aqueous solution of sodium or potassium cyanide.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The temperature should be maintained, and a steady evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Troubleshooting Logic for Low Yield in Ammonolysis
Caption: Troubleshooting workflow for low yield in the ammonolysis reaction.
Experimental Workflow for Sandmeyer Reaction
References
Technical Support Center: Purification of 3-Amino-4-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-4-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials (e.g., 3-Nitro-4-(trifluoromethyl)benzonitrile if the synthesis involves nitro group reduction), partially reduced intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are resolved from the product peaks.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in the sample.
Q4: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Aromatic amines are susceptible to oxidation, which can lead to discoloration. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps. The use of degassed solvents can also be beneficial. If discoloration persists after purification, a small amount of activated carbon can be used during recrystallization, though this may lead to some product loss.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not suitable for your compound.
-
Solution: Select a different solvent or a solvent mixture. For this compound, consider solvents like toluene, ethanol, or mixtures such as ethanol/water or ethyl acetate/heptane.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too rapid. This can also happen if the compound's melting point is lower than the solvent's boiling point.
-
Solution:
-
Add more hot solvent to the solution.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Try a different solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Issue 3: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent. The initial volume of the solvent was too large.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution in an ice bath to minimize the solubility of your product.
-
If using a solvent mixture, adjust the ratio to decrease the solubility of the compound at low temperatures.
-
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate or column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.
Issue 2: The compound streaks on the TLC plate or gives broad peaks during column chromatography.
-
Possible Cause: The compound is interacting strongly with the acidic silica gel. Amines are basic and can exhibit this behavior.[1][2]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using a different stationary phase like alumina or a commercially available amine-functionalized silica gel.[2]
Issue 3: Poor separation between the product and an impurity.
-
Possible Cause: The polarity difference between your product and the impurity is too small for the chosen eluent system.
-
Solution:
-
Optimize the solvent system by trying different solvent combinations.
-
Employ a gradient elution, starting with a less polar eluent and gradually increasing the polarity.
-
Consider using a different stationary phase.
-
Experimental Protocols
Recrystallization from Toluene
This protocol is adapted from a procedure for a similar compound, 4-Amino-2-(trifluoromethyl)benzonitrile, where toluene was used for refining the crude product.[3][4]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in heptane or hexane is a good starting point. A typical gradient might be from 5% to 30% ethyl acetate. For basic compounds that may streak, adding 0.1-1% triethylamine to the eluent is recommended.[1]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Hypothetical)
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization (Toluene) | 70-85 | >98 | Effective for removing less soluble and more soluble impurities. |
| Flash Column Chromatography | 60-80 | >99 | Ideal for separating impurities with similar polarities to the product. |
Note: The values in this table are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of this compound.
References
identifying common side products in 3-Amino-4-(trifluoromethyl)benzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-(trifluoromethyl)benzonitrile. The information is designed to help identify and mitigate the formation of common side products during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, leading to the formation of unwanted byproducts.
Issue 1: Appearance of a More Polar Impurity by TLC/LC-MS, Especially Under Acidic or Basic Conditions.
-
Possible Cause: Hydrolysis of the nitrile group.
-
Explanation: The nitrile functional group in this compound can undergo hydrolysis to form the corresponding primary amide, 3-amino-4-(trifluoromethyl)benzamide. Under more stringent acidic or basic conditions, or with prolonged reaction times and elevated temperatures, this amide can be further hydrolyzed to the carboxylic acid, 3-amino-4-(trifluoromethyl)benzoic acid.
-
Troubleshooting and Prevention:
-
pH Control: Maintain a neutral or near-neutral pH throughout the reaction if the nitrile group is intended to remain intact. The use of non-aqueous solvents can also prevent this side reaction.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times, as these conditions can promote hydrolysis.
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water, which is necessary for hydrolysis.
-
Issue 2: Formation of a High Molecular Weight, Insoluble Material.
-
Possible Cause: Dimerization or polymerization.
-
Explanation: Aminobenzonitriles can undergo self-reaction, particularly at elevated temperatures. The amino group of one molecule can act as a nucleophile, attacking the electrophilic carbon of the nitrile group on another molecule, leading to the formation of dimers or polymers.
-
Troubleshooting and Prevention:
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of self-reaction.
-
Concentration: Use a more dilute reaction mixture to reduce the frequency of intermolecular collisions.
-
Protection of the Amino Group: If the reaction chemistry allows, protecting the amino group (e.g., as an acetyl or Boc-protected amine) will prevent it from participating in side reactions.
-
Issue 3: Formation of an Unexpected Urea-type Byproduct.
-
Possible Cause: Reaction with an isocyanate.
-
Explanation: If the reaction involves reagents like phosgene or its equivalents, or if conditions are conducive to the in-situ formation of an isocyanate from the amine, a urea derivative can be formed. The amino group of this compound will react with the isocyanate to form a stable urea linkage.
-
Troubleshooting and Prevention:
-
Reagent Selection: Carefully consider the choice of reagents to avoid those known to generate isocyanates if urea formation is not the desired outcome.
-
Order of Addition: In some cases, the order of reagent addition can be optimized to favor the desired reaction over side reactions.
-
Issue 4: Evidence of Defluorination or Hydrolysis of the Trifluoromethyl Group.
-
Possible Cause: Harsh reaction conditions.
-
Explanation: While the trifluoromethyl group is generally robust, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a carboxylic acid. This is a less common side reaction under typical synthetic conditions.
-
Troubleshooting and Prevention:
-
Avoid Extreme pH: Steer clear of highly acidic or basic environments, especially at elevated temperatures, to maintain the integrity of the trifluoromethyl group.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should look for when working with this compound?
A1: The most frequently encountered side products arise from reactions involving the nitrile and amino functional groups. These include:
-
3-amino-4-(trifluoromethyl)benzamide: Formed by the partial hydrolysis of the nitrile group.
-
3-amino-4-(trifluoromethyl)benzoic acid: Results from the complete hydrolysis of the nitrile group.
-
Dimeric or polymeric materials: Can form through the intermolecular reaction of the amino and nitrile groups, especially at high temperatures.
-
Urea derivatives: May form in the presence of isocyanates or isocyanate-generating reagents.
Q2: How can I confirm the presence of the hydrolyzed amide or carboxylic acid side products?
A2: These side products can typically be identified using standard analytical techniques:
-
Chromatography (TLC, LC-MS): The amide and carboxylic acid are generally more polar than the starting nitrile and will have different retention times.
-
Spectroscopy (NMR, IR):
-
IR Spectroscopy: Look for the appearance of a carbonyl stretch (C=O) around 1650-1690 cm⁻¹ for the amide and a broader carbonyl stretch around 1700 cm⁻¹ along with a broad O-H stretch for the carboxylic acid.
-
¹H NMR Spectroscopy: The amide protons (CONH₂) will appear as broad singlets, and the carboxylic acid proton (COOH) will also be a broad singlet, typically downfield.
-
¹³C NMR Spectroscopy: A new signal in the carbonyl region (around 160-180 ppm) will be indicative of these side products.
-
Q3: Is the trifluoromethyl group stable under typical reaction conditions?
A3: Yes, the trifluoromethyl group is known for its high stability and is generally unreactive under most standard synthetic conditions, including many catalytic reactions and mild acidic or basic treatments. However, it can be hydrolyzed to a carboxylic acid under harsh conditions, such as prolonged heating in strong acid or base.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Conditions | Prevention/Mitigation Strategies |
| 3-amino-4-(trifluoromethyl)benzamide | C₈H₇F₃N₂O | Presence of water, acidic or basic catalysts, elevated temperatures. | Use anhydrous conditions, maintain neutral pH, control temperature and reaction time. |
| 3-amino-4-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | Strong acidic or basic conditions, prolonged heating in the presence of water. | Use anhydrous conditions, maintain neutral pH, avoid excessive heat and long reaction times. |
| Dimer/Polymer | (C₈H₅F₃N₂)n | High temperatures, high concentration. | Use lower reaction temperatures, dilute reaction mixture, protect the amino group. |
| Urea Derivative | Varies | Presence of isocyanates or reagents that can form them (e.g., phosgene). | Avoid isocyanate-generating reagents if urea formation is not desired. |
| 3-aminobenzonitrile-4-carboxylic acid | C₈H₆N₂O₂ | Harsh acidic or basic conditions, leading to hydrolysis of the CF₃ group. | Avoid extreme pH and high temperatures. |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Dimerization of this compound.
Technical Support Center: Optimizing a Trifluoromethyl Benzonitrile Synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl benzonitriles. This resource is designed for researchers, chemists, and professionals in drug development to address common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl benzonitriles?
A1: The primary synthetic routes include the Sandmeyer reaction starting from a trifluoromethyl-substituted aniline and palladium-catalyzed cyanation of trifluoromethyl-substituted aryl halides.[1][2][3] The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then reacted with a cyanide salt, often in the presence of a copper catalyst.[1][2][4] Palladium-catalyzed cyanation directly couples an aryl halide (or triflate) with a cyanide source.[5][6][7][8]
Q2: Which cyanide source is recommended for palladium-catalyzed cyanation?
A2: While traditional cyanide sources like KCN and NaCN can be used, zinc cyanide (Zn(CN)₂) is often preferred for its lower toxicity and reduced deactivation of the palladium catalyst.[6][7] Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is another non-toxic and environmentally benign alternative that has shown high efficiency.[3][9][10]
Q3: Why is temperature control so critical in the Sandmeyer reaction?
A3: The diazotization step, where the aniline is converted to a diazonium salt, must be performed at low temperatures (typically 0-5°C).[4][11] Aryl diazonium salts are often unstable at higher temperatures and can decompose, leading to the formation of unwanted side products (like phenols) and a significant reduction in yield.[4]
Q4: Can aryl chlorides be used in palladium-catalyzed cyanation reactions?
A4: Yes, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, successful cyanation can be achieved.[3] This often requires more robust catalytic systems, such as those employing specific palladacycle precatalysts or bidentate phosphine ligands, and may necessitate higher reaction temperatures.[3][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trifluoromethyl benzonitriles.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| [Sandmeyer] Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the starting aniline.[4] |
| [Sandmeyer] Premature Decomposition of Diazonium Salt | Use the generated diazonium salt immediately in the subsequent cyanation step. Do not store it. Ensure the salt solution is kept cold throughout the process.[4] |
| [Pd-Catalyzed] Inactive Catalyst | Use a high-purity palladium precatalyst and ligand. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure conditions are adequate for reduction to the active Pd(0) species. |
| [Pd-Catalyzed] Poor Ligand Choice | For challenging substrates like aryl chlorides, consider using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or pallacycle precatalysts that are known to promote the difficult oxidative addition step.[10][12] |
| [General] Poor Quality Reagents or Solvents | Use anhydrous solvents and high-purity reagents. Water can interfere with both the Sandmeyer and palladium-catalyzed reactions by hydrolyzing intermediates or components of the catalytic system. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| [Sandmeyer] Formation of Azo Compounds | This occurs when the diazonium salt couples with unreacted aniline. Ensure sufficient excess acid is used during diazotization to fully protonate the starting aniline, preventing it from acting as a nucleophile.[4] |
| [Sandmeyer] Formation of Phenols | This results from the reaction of the diazonium salt with water. Maintain low temperatures (0-5°C) and use the diazonium salt promptly after its formation to minimize decomposition.[4] |
| [Pd-Catalyzed] Homocoupling of Aryl Halide | This suggests the reductive elimination of the aryl groups from a diarylpalladium(II) intermediate is faster than cyanation. Lowering the reaction temperature or using a ligand that promotes reductive elimination of the product may help. |
| [Pd-Catalyzed] Hydrolysis of Nitrile Product | If the reaction is run for extended periods at high temperatures, especially in the presence of water and base, the product nitrile can hydrolyze to the corresponding amide or carboxylic acid. Reduce reaction time or temperature once the starting material is consumed. |
Problem 3: Reaction Stalls / Incomplete Conversion
| Potential Cause | Recommended Solution |
| [Pd-Catalyzed] Catalyst Deactivation | Excess cyanide can poison the palladium catalyst.[12] Using zinc cyanide, which has lower solubility, can help maintain a low concentration of free cyanide.[7] Alternatively, using K₄[Fe(CN)₆] as the cyanide source can circumvent this issue.[3][9] |
| [Pd-Catalyzed] Insufficient Base | A base is often required to activate the precatalyst or neutralize acid generated during the reaction. Ensure the correct stoichiometry of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. |
| [General] Poor Solubility of Reagents | Ensure all reagents are adequately dissolved in the chosen solvent. A co-solvent may be necessary. For instance, in Pd-catalyzed cyanations, aqueous/organic biphasic systems (e.g., THF/H₂O) have been shown to be effective.[5][6][7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobenzotrifluoride
This protocol is adapted from a mild, low-temperature cyanation procedure.[5][6][7]
Reagents:
-
4-Bromobenzotrifluoride (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂, 0.66 mmol)
-
Palladacycle Precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)
-
Tetrahydrofuran (THF), degassed
-
Deionized Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 mmol), zinc cyanide (0.66 mmol), and the palladacycle precatalyst (0.02 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed THF (0.5 mL) and degassed deionized water (2.5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or gently heat to 40°C for less reactive substrates) for 18 hours.
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(trifluoromethyl)benzonitrile.
Diagrams
Caption: General workflow for trifluoromethyl benzonitrile synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
Technical Support Center: Palladium-Catalyzed Amination of Benzonitrile Derivatives
Welcome to the technical support center for palladium-catalyzed amination reactions involving benzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conversion in the Buchwald-Hartwig amination of benzonitrile derivatives?
A1: Low or no conversion in the Buchwald-Hartwig amination of benzonitrile derivatives can stem from several factors. The primary areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst. This can be due to the presence of oxygen, which can inhibit the reduction of Pd(II).
-
Improper Ligand Choice: The selected phosphine ligand may not be suitable for the specific benzonitrile substrate. Bulky, electron-rich phosphine ligands are often essential for successful coupling.
-
Poor Reagent Quality: Impurities in the starting materials, solvents, or base can act as catalyst poisons. It is crucial to use freshly purified reagents and anhydrous, degassed solvents.
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be optimal for the reaction. Screening different conditions is often necessary.
-
Nitrile Group Interference: The nitrile group on the benzonitrile ring can potentially coordinate to the palladium catalyst, which may hinder the catalytic cycle.
Q2: What are common side reactions observed in the palladium-catalyzed amination of halo-benzonitriles?
A2: A common side reaction is hydrodehalogenation, where the halogen on the benzonitrile is replaced by a hydrogen atom.[1] This can be more prominent with less reactive aryl chlorides.[2] Another potential side reaction is the formation of biaryl products from the homocoupling of the aryl halide.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in deprotonating the amine to form the active nitrogen nucleophile. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Strong bases like sodium tert-butoxide (NaOt-Bu) often lead to higher reaction rates but can be incompatible with sensitive functional groups.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher catalyst loadings or longer reaction times.[3][4]
Q4: Can the nitrile group on the benzonitrile substrate interfere with the reaction?
A4: Yes, the nitrile group has the potential to coordinate with the palladium catalyst. This coordination can sometimes interfere with the desired catalytic cycle, potentially leading to lower yields or catalyst deactivation.[5] The choice of a suitable bulky ligand can often mitigate this issue by sterically hindering the coordination of the nitrile group.
Troubleshooting Guides
Problem 1: No Reaction or Low Conversion
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting materials.
-
The isolated yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[3] Thoroughly degas all solvents and reagents. Consider using a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is often substrate-dependent. |
| Suboptimal Base | If using a weak base like K₃PO₄, consider switching to a stronger base such as NaOt-Bu or LHMDS, provided your substrate is stable to these conditions. Ensure the base is finely powdered and dry.[4] |
| Incorrect Solvent | Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[6] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes lead to side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. The optimal temperature is typically between 80-110 °C.[3] |
| Poor Reagent Quality | Use freshly distilled solvents and recrystallized or freshly purchased starting materials and bases. |
| Nitrile Group Coordination | Increase the ligand-to-palladium ratio to favor the formation of the desired catalytic complex over coordination with the nitrile group. |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the dehalogenated benzonitrile.
-
The desired product is contaminated with the reduced starting material.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lowering the reaction temperature can sometimes suppress the rate of hydrodehalogenation relative to the desired amination.[7] |
| Choice of Base | The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases (e.g., switching from an alkoxide to a carbonate or phosphate). |
| Ligand Effects | The ligand can influence the relative rates of reductive elimination (forming the C-N bond) and β-hydride elimination (which can lead to dehalogenation).[8] Screening different ligands may identify one that favors the desired pathway. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for the hydrodehalogenation side reaction. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of 4-Bromobenzonitrile
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
4-Bromobenzonitrile
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon) supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromobenzonitrile (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (1.2-2.0 mmol) to the Schlenk flask.
-
Addition of Reagents: Seal the flask, remove it from the glovebox (if used), and add the anhydrous, degassed solvent (5-10 mL) via syringe. Then, add the amine (1.1-1.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination of a benzonitrile derivative.
Caption: A decision tree for troubleshooting low conversion in amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. acs.figshare.com [acs.figshare.com]
Technical Support Center: Purification of Synthesized Benzonitriles
Welcome to the Technical Support Center for the purification of synthesized benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of these critical chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized benzonitriles?
A1: The nature of impurities largely depends on the synthetic route employed. Common impurities include unreacted starting materials (e.g., aryl halides, benzaldehydes), intermediates (e.g., benzaldoxime), and byproducts such as isonitriles, amines, and carboxylic acids formed via hydrolysis.[1][2] Solvents used during the synthesis and workup are also common contaminants.[2] Isonitriles are particularly noteworthy due to their strong and unpleasant odor.[3][4][5]
Q2: My synthesized benzonitrile is a yellow oil, but the literature reports it as a colorless liquid or solid. What is the likely cause?
A2: A yellow coloration in benzonitrile often indicates the presence of impurities.[4] If the compound is reported as a solid, the oily appearance is likely due to the depression of the melting point by these impurities, which could include residual solvents or reaction byproducts.[2] Thorough removal of solvents under high vacuum is a recommended first step. If the product remains an oil, further purification by chromatography is likely necessary.[2]
Q3: How do substituents on the benzonitrile ring affect the choice of purification method?
A3: Substituents on the benzene ring significantly influence the polarity, solubility, and boiling point of the benzonitrile derivative, which are critical factors in selecting an appropriate purification strategy.[2]
-
Electron-withdrawing groups (e.g., -NO₂) increase the polarity of the molecule.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the polarity. Positional isomers (ortho, meta, para) can have very similar physical properties, making their separation by standard techniques like distillation or crystallization challenging. In such cases, column chromatography may be required.[2]
Q4: Can I use distillation to purify my benzonitrile sample?
A4: Yes, distillation is a common and effective method for purifying liquid benzonitriles, especially for removing non-volatile impurities. For compounds that are sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[3][4][5][6] It is important to note that distillation may not be effective for separating impurities with boiling points close to that of the desired benzonitrile.[1]
Troubleshooting Guides
Low Yield After Purification
| Problem | Possible Causes | Solutions |
| Low recovery after recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures.[1] | Select a solvent in which the benzonitrile is highly soluble when hot and poorly soluble when cold.[1] |
| Cooling the solution too quickly, leading to the formation of small, impure crystals that are lost during filtration.[1] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Premature crystallization in the funnel during hot filtration. | Use a heated funnel or preheat the funnel with hot solvent.[1] | |
| Low recovery after distillation | The compound may have decomposed at high temperatures. | Use vacuum distillation to lower the boiling point.[6] |
| Leaks in the distillation apparatus under vacuum. | Ensure all joints are properly sealed with vacuum grease.[6] |
Persistent Impurities
| Problem | Possible Impurity Type | Recommended Action |
| Persistent unpleasant odor | Isonitriles (carbylamines) | Treat the crude benzonitrile with concentrated HCl to hydrolyze the isonitrile, followed by drying with K₂CO₃.[3][4][5] |
| Presence of acidic impurities (e.g., benzoic acid) | Hydrolysis of the nitrile group | Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate) before distillation or chromatography.[1] |
| Presence of basic impurities (e.g., amines) | Unreacted starting materials or byproducts | Wash the crude product with a dilute acidic solution (e.g., 5% hydrochloric acid) before further purification.[1][3][4][5] |
| Colored impurities | High-molecular-weight byproducts | Treat the solution with activated charcoal during recrystallization.[4][7] |
| Impurities with similar polarity | Isomers or structurally similar byproducts | Optimize the mobile phase for column chromatography; consider using preparative HPLC for difficult separations.[8][9] |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction followed by Distillation
This protocol is suitable for removing acidic and basic impurities from a crude benzonitrile sample.
-
Dissolution : Dissolve the crude benzonitrile in an equal volume of a suitable organic solvent like diethyl ether.
-
Acid Wash : Transfer the solution to a separatory funnel and wash with 5% hydrochloric acid to remove basic impurities like amines. Separate the organic layer.[1]
-
Base Wash : Wash the organic layer with 5% sodium bicarbonate solution to remove acidic impurities.[1]
-
Water Wash : Wash the organic layer with deionized water to remove any residual acid, base, or salts.[1]
-
Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1][3][4][5]
-
Filtration and Concentration : Filter off the drying agent and remove the solvent by rotary evaporation.
-
Distillation : Purify the resulting crude benzonitrile by vacuum distillation.[3][4][5][6] Collect the fraction that distills at a constant temperature.
Protocol 2: Purification by Recrystallization
This method is ideal for solid benzonitriles with non-volatile or highly soluble impurities.
-
Solvent Selection : Choose a solvent in which the benzonitrile is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][7]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude solid benzonitrile in a minimal amount of the hot solvent.[7]
-
Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]
-
Hot Filtration : Quickly filter the hot solution to remove any insoluble impurities or the activated charcoal. A heated funnel can prevent premature crystallization.[1][7]
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1][7]
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying : Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Purification by Column Chromatography
This technique is used to separate benzonitriles from impurities with similar physical properties.
-
Stationary Phase Selection : Silica gel is a commonly used stationary phase for the purification of benzonitriles.[8]
-
Mobile Phase Selection : Determine a suitable mobile phase (eluent) by thin-layer chromatography (TLC). A good solvent system will give the desired benzonitrile an Rf value of approximately 0.2-0.4.[8] A common mobile phase is a mixture of hexane and ethyl acetate.[8]
-
Column Packing : Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.[8]
-
Sample Loading : Dissolve the crude benzonitrile in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the column.[8]
-
Elution : Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase if necessary (gradient elution) to elute the desired compound.
-
Fraction Collection : Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation : Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified benzonitrile.
Visualizations
Caption: A decision-making workflow for purifying synthesized benzonitriles.
Caption: An experimental workflow for the purification of benzonitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 6. Purification [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
managing reaction temperature for 3-Amino-4-(trifluoromethyl)benzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile. The information is designed to address common challenges, with a particular focus on the critical aspect of reaction temperature management.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the critical temperature control points?
A plausible and frequently utilized synthetic pathway commences with 4-Chloro-2-(trifluoromethyl)aniline. This multi-step process involves a Sandmeyer reaction to introduce the nitrile group, followed by a nucleophilic aromatic substitution to install the amino group. Temperature control is paramount in both stages to ensure optimal yield and purity.
Q2: What are the primary safety considerations related to temperature in this synthesis?
Exothermic reactions, particularly the diazotization step, pose a significant safety risk. Uncontrolled temperature increases can lead to the rapid decomposition of the diazonium salt intermediate, which can be explosive. Strict adherence to low-temperature conditions (0-5 °C) during the formation of the diazonium salt is crucial.
Q3: How does reaction temperature influence the yield and purity of the final product?
In the Sandmeyer reaction, low temperatures are essential to prevent the premature decomposition of the diazonium salt, a common cause of low yields. In the subsequent amination step, the temperature must be high enough to facilitate the nucleophilic substitution but not so high as to cause degradation of the starting material or product, or to promote the formation of side products.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low or No Yield in Sandmeyer Reaction | Premature decomposition of the diazonium salt. | Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use the diazonium salt solution immediately in the subsequent step without allowing it to warm. |
| Incomplete diazotization. | Confirm the accurate stoichiometry of reagents. The reaction mixture should be vigorously stirred to ensure homogeneity. | |
| Formation of Impurities in Sandmeyer Reaction | Side reactions due to elevated temperature. | Maintain the temperature of the copper(I) cyanide solution as specified in the protocol during the addition of the diazonium salt. |
| Low Yield in Amination Step | Insufficient reaction temperature. | Gradually increase the reaction temperature in increments of 5-10 °C to find the optimal point for the substitution to proceed without significant degradation. |
| Reaction temperature is too high, leading to product degradation. | If charring or significant darkening of the reaction mixture is observed, reduce the temperature. Consider using a lower boiling point solvent if applicable. |
Experimental Protocols
Key Experiment: Sandmeyer Reaction for the Synthesis of 3-Cyano-4-(trifluoromethyl)chlorobenzene
This protocol outlines the conversion of 4-Chloro-2-(trifluoromethyl)aniline to 3-Cyano-4-(trifluoromethyl)chlorobenzene.
Methodology:
-
A solution of 4-Chloro-2-(trifluoromethyl)aniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while vigorously stirring and maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a pre-heated solution of copper(I) cyanide in a suitable solvent (e.g., DMF or aqueous sodium cyanide solution) at a controlled temperature, typically between 60-100 °C.
-
The reaction is monitored by TLC or HPLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
Key Experiment: Nucleophilic Aromatic Substitution for the Synthesis of this compound
This protocol describes the amination of 3-Cyano-4-(trifluoromethyl)chlorobenzene.
Methodology:
-
3-Cyano-4-(trifluoromethyl)chlorobenzene is dissolved in a suitable high-boiling point solvent such as DMSO or NMP.
-
An excess of aqueous ammonia is added to the solution.
-
The reaction mixture is heated in a sealed vessel to a temperature typically in the range of 120-150 °C. The optimal temperature should be determined empirically.
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the mixture is cooled, and the product is isolated by precipitation or extraction.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Optimizing Reactions with 3-Amino-4-(trifluoromethyl)benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of 3-Amino-4-(trifluoromethyl)benzonitrile in chemical synthesis. The aim is to help users improve reaction rates and outcomes through informed solvent selection.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly. What is the most likely cause?
A1: Slow reaction rates are often attributed to suboptimal solvent selection. The polarity and proticity of the solvent can significantly influence the reaction kinetics. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred as they can solvate the intermediate species, thereby lowering the activation energy, without strongly solvating the nucleophile. Protic solvents, on the other hand, can form hydrogen bonds with the amino group of the aniline, potentially reducing its nucleophilicity and slowing the reaction.[1]
Q2: How does the trifluoromethyl group affect the reactivity of this compound?
A2: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. This has two main effects: it decreases the basicity of the amino group and it activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the -CF₃ group. The electron-withdrawing nature of the -CF₃ group makes the aromatic ring more electron-deficient and thus more susceptible to reaction with nucleophiles.
Q3: What are some common side reactions to be aware of when using this compound?
A3: Depending on the reaction conditions, potential side reactions can include self-polymerization, or reactions involving the nitrile group, such as hydrolysis to the corresponding amide or carboxylic acid under harsh acidic or basic conditions.[2][3] It is also important to consider the stability of fluorine-containing compounds, as under certain conditions, displacement of fluoride ions can occur.
Q4: How do I choose an appropriate solvent for my reaction?
A4: Solvent selection should be based on several factors: the reaction mechanism, the polarity of reactants and transition states, and the solubility of all components. A solvent screening study is the most effective way to identify the optimal solvent for your specific reaction. Start with a range of solvents with varying polarities and proticities.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Polarity | The transition state of your reaction may be more or less polar than the ground state. For reactions with a more polar transition state, a more polar solvent will generally increase the reaction rate.[4] |
| Solvent Prototoxicity | If your reaction involves a nucleophilic attack from the amino group, protic solvents (e.g., alcohols, water) may be solvating the amine, reducing its nucleophilicity. Consider switching to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).[1][4] |
| Poor Solubility of Reactants | One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics. |
| Presence of Water | If your reagents are sensitive to hydrolysis, ensure that you are using anhydrous solvents and reagents. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Suggestion |
| Reaction with Solvent | Some solvents may participate in the reaction. For example, in the presence of a strong base, protic solvents may be deprotonated and act as nucleophiles. |
| Degradation of Reactants or Products | The reaction temperature may be too high, or the reactants/products may be unstable in the chosen solvent. |
| Reaction with Nitrile Group | Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed.[2][3] |
Data on Solvent Effects on Reaction Rates
The following table provides a representative example of how solvent choice can impact the relative rate of a hypothetical nucleophilic aromatic substitution reaction using this compound. Please note that this data is illustrative and actual results may vary depending on the specific reaction conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene | Non-polar | 2.4 | 1.0 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 15.2 |
| Acetone | Polar Aprotic | 21 | 55.8 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 120.5 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 250.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 310.7 |
| Methanol (MeOH) | Polar Protic | 33 | 25.6 |
| Ethanol (EtOH) | Polar Protic | 24.3 | 18.3 |
This table is a hypothetical representation based on general principles of solvent effects on SNAr reactions.
Experimental Protocols
Protocol for a Solvent Screening Study
This protocol outlines a general procedure for screening various solvents to optimize the reaction rate of a reaction involving this compound.
-
Preparation:
-
Set up a parallel reaction block or a series of identical reaction vessels.
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air- or moisture-sensitive.
-
-
Reaction Setup:
-
In each reaction vessel, add this compound and any other solid reagents.
-
Add a magnetic stir bar to each vessel.
-
To each vessel, add a different solvent from the screening list (see table above). Ensure the concentration of the limiting reagent is consistent across all reactions.
-
Add any liquid reagents via syringe.
-
-
Reaction Monitoring:
-
Stir all reactions at the desired temperature.
-
Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS, or NMR).
-
-
Data Analysis:
-
Determine the reaction conversion or yield at each time point for each solvent.
-
Plot conversion/yield versus time to determine the initial reaction rate for each solvent.
-
Compare the relative reaction rates to identify the optimal solvent(s).
-
Visual Guides
Caption: Workflow for a solvent screening experiment.
Caption: Troubleshooting logic for slow reactions.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
preventing degradation of 3-Amino-4-(trifluoromethyl)benzonitrile during storage
Welcome to the technical support center for 3-Amino-4-(trifluoromethyl)benzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air, light, and moisture. Recommended storage involves a refrigerated environment, tightly sealed containers, and a dry, well-ventilated area.[1] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[2]
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening or yellowing, is a common indicator of chemical degradation. This is often due to oxidation of the amino group, which can be accelerated by exposure to air and light. Ensure that the container is tightly sealed and consider purging with an inert gas before storage to minimize oxygen exposure.
Q3: My compound has been stored for a while, and I'm concerned about its purity. How can I check for degradation?
A3: The most reliable way to assess the purity of your sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4] A stability-indicating HPLC method can separate the intact compound from its potential degradation products. Comparing the chromatogram of your stored sample to that of a fresh, high-purity standard will allow you to quantify any degradation. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The primary amino group is prone to oxidation, especially when exposed to air (oxygen), which can lead to the formation of colored impurities.
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid amide and subsequently a carboxylic acid, particularly in the presence of strong acids or bases.[1][5]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
Q5: What materials or substances are incompatible with this compound?
A5: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6] These substances can react with the amino and nitrile functional groups of the molecule.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential degradation issues with this compound.
Issue 1: Unexpected Experimental Results or Low Yield
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the stored this compound using a validated analytical method like HPLC to determine its purity.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see Table 1).
-
Purify the Material: If degradation is confirmed, consider purifying the compound by recrystallization or chromatography before use.
-
Issue 2: Visible Changes in the Compound (Color Change, Clumping)
-
Possible Cause: Oxidation or moisture absorption.
-
Troubleshooting Steps:
-
Handle Under Inert Atmosphere: When aliquoting or handling the compound, use a glove box or an inert atmosphere to minimize exposure to air and moisture.
-
Use a Desiccator: Store the compound in a desiccator to protect it from humidity.
-
Confirm Identity and Purity: Use analytical methods to confirm the identity of the compound and assess the extent of degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down the rate of chemical degradation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino group.[2] |
| Light | Amber Vial / In the Dark | Protects against photodegradation.[2] |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[1][7] |
| Location | Dry, Well-Ventilated Area | Minimizes moisture absorption and ensures safety.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This is a general protocol that should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often a good starting point for aromatic compounds.[8]
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Analyze the resulting chromatogram for the main peak (intact compound) and any additional peaks (degradation products).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Forced Degradation Study
To understand the stability of the compound under stress conditions, a forced degradation study can be performed.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and heat at 60°C for a specified time. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a specified time. Dissolve in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for assessing compound stability.
Caption: Relationship between storage conditions and compound stability.
References
- 1. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 2. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. japsonline.com [japsonline.com]
- 7. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]
Technical Support Center: Diazotization for Benzonitrile Synthesis
Welcome to the technical support center for the synthesis of benzonitriles via the Sandmeyer reaction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the critical diazotization step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of anilines, and why is it so critical?
A1: The optimal temperature for the diazotization of most anilines is between 0-5 °C.[1][2][3][4][5] This low temperature is crucial because aryl diazonium salts are generally unstable at higher temperatures and can decompose, sometimes explosively, leading to a low yield of the desired product and the formation of byproducts such as phenols.[2][6][7] The reaction to form the diazonium salt is exothermic, so careful temperature control is necessary to prevent the temperature from rising.[1][3]
Q2: What are the visual indicators of a failed or problematic diazotization reaction?
A2: Several visual cues can signal a problem. The evolution of brown fumes (NO₂) indicates the decomposition of nitrous acid, which can happen at elevated temperatures.[3] The formation of dark-colored, tarry substances often points to the creation of azo coupling byproducts or other decomposition products.[3] If the reaction mixture warms up, you may also observe the evolution of nitrogen gas as the diazonium salt decomposes.[2]
Q3: My reaction is foaming excessively. What could be the cause and how can I mitigate it?
A3: Excessive foaming can be a problem during the subsequent cyanation (Sandmeyer) step and is often due to the vigorous evolution of nitrogen gas.[8] To manage this, adding a layer of an organic solvent on top of the reaction mixture can help to suppress the foam.[8] Ensuring slow and controlled addition of the diazonium salt solution to the cyanide solution is also critical.
Q4: Can I isolate and store the benzenediazonium salt for later use?
A4: It is strongly advised not to isolate diazonium salts in a dry, solid state as they are often explosive.[2][3] Diazonium salts should be prepared in situ and used immediately in the subsequent reaction while being kept in a cold aqueous solution.[1][3] Some specific diazonium salts with larger counter-ions like tetrafluoroborates can exhibit greater stability at room temperature.[2][9]
Q5: What are common side reactions during diazotization, and how can they be minimized?
A5: A common side reaction is the coupling of the newly formed diazonium ion with unreacted aniline to form a triazene.[10][11] To minimize this, it is important to use a sufficient excess of acid to ensure all the aniline is protonated.[11] Another side reaction is the decomposition of the diazonium salt to form phenols, which is minimized by maintaining a low temperature.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Benzonitrile | The diazonium salt intermediate decomposed due to the reaction temperature rising above 5 °C.[3] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring.[3] Use a thermometer to monitor the internal temperature of the reaction mixture continuously.[1][3] |
| Incomplete diazotization due to insufficient acid. | Use at least 2.5-3 equivalents of acid relative to the aniline. One equivalent to form the aniline salt, one to react with sodium nitrite, and an excess to maintain acidity and suppress side reactions.[11] | |
| The diazonium salt was not used immediately after preparation. | The subsequent Sandmeyer reaction should be set up and ready to go before starting the diazotization. Use the diazonium solution as soon as its preparation is complete.[1][3] | |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[3] | Maintain strict temperature control between 0-5 °C.[3] Ensure efficient stirring to prevent localized hotspots. |
| Localized excess of sodium nitrite. | Add the sodium nitrite solution dropwise and with vigorous stirring to ensure it reacts quickly and does not accumulate.[3] | |
| Evolution of Brown Gas (NO₂) from the Reaction Mixture | The reaction mixture is too acidic, or the temperature is too high, causing the decomposition of nitrous acid.[3] | While sufficient acid is necessary, a large excess can sometimes be detrimental. Ensure the temperature is strictly controlled. If the problem persists, consider adding the sodium nitrite solution to the acidic aniline solution more slowly. |
| Precipitation of Starting Aniline Salt | The aniline salt is not fully soluble in the acidic solution. | Add a co-solvent like methanol or acetonitrile to improve the solubility of the aniline salt.[12] Ensure sufficient aqueous acid is used to fully dissolve the starting material before cooling. |
Experimental Protocol: Diazotization of Aniline
This protocol details the in-situ preparation of benzenediazonium chloride.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Solution: In a flask of appropriate size, combine the aniline with a sufficient amount of concentrated hydrochloric acid and water.[10] Typically, about 2.5 to 3 equivalents of HCl are used per equivalent of aniline. Stir until the aniline is completely dissolved, forming aniline hydrochloride.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.[1][4] It is crucial to maintain this temperature range throughout the reaction.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1] An equimolar amount or a slight excess (e.g., 1.05 equivalents) of sodium nitrite is typically used.[3] Cool this solution in an ice bath.
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the cold aniline hydrochloride solution with vigorous stirring.[1][3] Monitor the internal temperature of the reaction closely with a thermometer and ensure it does not rise above 5 °C.[1] The addition should be slow enough to control the exothermic reaction.
-
Completion Check: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[1] To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete and there is a slight excess of nitrous acid.[3]
-
Immediate Use: The resulting solution contains the benzenediazonium chloride and is ready for immediate use in the subsequent Sandmeyer reaction for the synthesis of benzonitrile.[1][4] Do not attempt to isolate the diazonium salt.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the diazotization of anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Amino-4-(trifluoromethyl)benzonitrile and its Isomers in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are pivotal building blocks in medicinal chemistry, frequently serving as precursors for a wide array of therapeutic agents. Among these, aminotrifluoromethylbenzonitrile isomers, particularly 3-Amino-4-(trifluoromethyl)benzonitrile, are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. This guide provides a comprehensive comparison of this compound and its isomers, focusing on their application in the synthesis of prominent drugs. While direct comparative studies are scarce, this document leverages available data on isomer properties, reaction mechanisms, and established drug syntheses to offer insights into their differential performance.
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the basicity of the amino group.[1][2] Its bulkiness can also introduce steric effects that direct the course of chemical reactions.[3] The relative positions of the amino, cyano, and trifluoromethyl groups on the benzene ring dictate the electronic and steric environment of the molecule, thereby influencing its reactivity and suitability for specific synthetic transformations.
Physicochemical Properties of Aminotrifluoromethylbenzonitrile Isomers
Understanding the fundamental physicochemical properties of these isomers is crucial for predicting their behavior in synthetic reactions. The following table summarizes key properties of this compound and its relevant isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 327-74-2 | C₈H₅F₃N₂ | 186.14 | 61 - 68 | 100 / 0.1 mmHg |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | 141 - 145 | Not Available |
| 5-Amino-2-(trifluoromethyl)benzonitrile | 354814-19-0 | C₈H₅F₃N₂ | 186.13 | Not Available | Not Available |
Comparative Performance in Drug Synthesis
The choice of a specific aminotrifluoromethylbenzonitrile isomer in a drug synthesis pathway is dictated by the desired reactivity at either the amino group or the aromatic ring. The electronic and steric effects of the substituents play a critical role in directing the regioselectivity and efficiency of key bond-forming reactions.
Case Study 1: Synthesis of Non-Steroidal Antiandrogens (e.g., Bicalutamide, Enzalutamide)
Non-steroidal antiandrogens are a cornerstone in the treatment of prostate cancer. The synthesis of several drugs in this class utilizes specific aminotrifluoromethylbenzonitrile isomers.
Bicalutamide Synthesis: The synthesis of Bicalutamide, a non-steroidal androgen receptor antagonist, has been described to proceed through the reaction of an activated carboxylic acid derivative with an aniline. While various synthetic routes exist, the core structure involves an amide linkage to a substituted benzonitrile.
Enzalutamide Synthesis: Enzalutamide is another potent androgen receptor inhibitor. A key step in its synthesis involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with a secondary amine. The isothiocyanate precursor is synthesized from 4-Amino-2-(trifluoromethyl)benzonitrile .
Experimental Protocols
General Procedure for Amide Bond Formation in the Synthesis of Bicalutamide Analogues
This protocol is a generalized representation based on common amide coupling reactions.
-
Acid Activation: To a solution of the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF), a coupling agent (e.g., DCC, EDC, HATU; 1.1 equivalents) and, if necessary, an additive (e.g., HOBt, DMAP; 0.1-1 equivalent) are added at 0 °C. The mixture is stirred for 30-60 minutes.
-
Amine Addition: The respective aminotrifluoromethylbenzonitrile isomer (1 equivalent) is added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Precursor for Enzalutamide)
This protocol is based on the reaction of an aniline with thiophosgene.
-
Reaction Setup: A solution of 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with water) is prepared in a well-ventilated fume hood.
-
Thiophosgene Addition: Thiophosgene (1.1 equivalents) is added dropwise to the stirred solution at a controlled temperature (typically 0-10 °C). A base (e.g., sodium bicarbonate or triethylamine) is often added to neutralize the HCl generated during the reaction.
-
Reaction: The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be used in the next step with or without further purification.
Inferred Reactivity and Isomer Selection
The selection of a particular isomer for a specific drug synthesis is a strategic choice based on its inherent reactivity, which is governed by the interplay of electronic and steric effects.
-
Nucleophilicity of the Amino Group: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring and reduces the basicity (and nucleophilicity) of the amino group. The extent of this deactivation depends on its position relative to the amino group. In 4-Amino-2-(trifluoromethyl)benzonitrile , the CF₃ group is ortho to the amino group, leading to a significant decrease in its nucleophilicity due to the strong inductive effect. In This compound , the CF₃ group is in the meta position, resulting in a less pronounced deactivating effect on the amino group's nucleophilicity. This suggests that for reactions where the amino group acts as a nucleophile, such as in amide bond formation, This compound might be more reactive.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups like the trifluoromethyl and cyano groups can activate the aromatic ring towards nucleophilic aromatic substitution. The position of these groups is critical. For a nucleophilic attack on the aromatic ring, an isomer with the electron-withdrawing groups positioned to stabilize the intermediate Meisenheimer complex would be favored.
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder reactions at adjacent positions.[3] In 4-Amino-2-(trifluoromethyl)benzonitrile , the ortho-CF₃ group can impede the approach of reagents to the amino group, potentially lowering reaction rates.
The choice of 4-Amino-2-(trifluoromethyl)benzonitrile in the synthesis of enzalutamide, despite the potentially lower nucleophilicity of its amino group, might be dictated by the specific requirements of the subsequent cyclization step or the desired orientation of the substituents in the final drug molecule for optimal binding to the androgen receptor.
Signaling Pathways
The drugs synthesized from these aminobenzonitrile isomers often target key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for drug development.
Androgen Receptor (AR) Signaling Pathway
Bicalutamide and enzalutamide are androgen receptor antagonists. They function by competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the androgen receptor, thereby preventing its activation and downstream signaling that promotes the growth of prostate cancer cells.
Androgen Receptor Signaling Pathway and Inhibition
Experimental Workflow: Comparative Reactivity Analysis
A general workflow for comparing the reactivity of different aminotrifluoromethylbenzonitrile isomers in a specific reaction, such as amide bond formation, is outlined below.
Workflow for Comparing Isomer Reactivity
Conclusion
The selection of an aminotrifluoromethylbenzonitrile isomer in drug synthesis is a nuanced decision driven by the specific requirements of the synthetic route and the desired properties of the final active pharmaceutical ingredient. While This compound may exhibit higher nucleophilicity at the amino group due to the meta-position of the electron-withdrawing CF₃ group, other isomers like 4-Amino-2-(trifluoromethyl)benzonitrile are successfully employed in the synthesis of blockbuster drugs like enzalutamide. This highlights that factors beyond simple nucleophilicity, such as steric effects, the stability of intermediates, and the specific mechanism of key reaction steps, are critical considerations.
Further direct comparative studies are warranted to provide quantitative data on the relative performance of these isomers in various synthetic transformations. However, based on the principles of organic chemistry and the analysis of existing synthetic routes, researchers can make informed decisions on isomer selection to optimize their drug discovery and development efforts.
References
Spectroscopic Characterization: A Comparative Guide to Confirming the Structure of 3-Amino-4-(trifluoromethyl)benzonitrile
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 3-Amino-4-(trifluoromethyl)benzonitrile. By contrasting its expected spectral characteristics with those of structurally similar compounds, researchers can unequivocally identify and differentiate this molecule from its isomers and precursors. The supporting experimental data for analogous compounds provides a robust framework for structural verification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected reference compounds. The data for the target compound is predicted based on established spectroscopic principles, while the data for the reference compounds is derived from experimental sources.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| This compound (Predicted) | ~7.55 (d, J ≈ 8.4 Hz, 1H, H5), ~7.05 (d, J ≈ 2.0 Hz, 1H, H2), ~6.90 (dd, J ≈ 8.4, 2.0 Hz, 1H, H6), ~4.1 (br s, 2H, -NH₂) |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 7.49 (d, J = 8.4 Hz, 1H), 6.91 (d, J = 2.1 Hz, 1H), 6.81 (dd, J = 8.4, 2.1 Hz, 1H), 4.25 (br s, 2H) |
| Benzonitrile | 7.78 - 7.76 (m, 2H), 7.72 - 7.69 (m, 1H), 7.56 - 7.52 (m, 2H)[1] |
| 3-Amino-4-methylbenzonitrile | 7.15 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H), 6.75 (d, J = 7.8 Hz, 1H), 3.65 (s, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~150 (C-NH₂), ~135 (C-H), ~132 (C-H), ~123 (q, J ≈ 272 Hz, CF₃), ~120 (q, J ≈ 30 Hz, C-CF₃), ~118 (C-H), ~117 (C≡N), ~105 (C-CN) |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 151.7, 135.5, 133.0 (q, J ≈ 32 Hz), 123.1 (q, J ≈ 273 Hz), 118.4, 117.2, 114.3, 102.9 |
| Benzonitrile | 136.2, 135.1, 131.9, 118.7 (C≡N), 112.5 (C-CN)[1][3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| This compound (Predicted) | ~3450, ~3350 (N-H stretch, primary amine), ~3100-3000 (Aromatic C-H stretch), ~2230 (C≡N stretch, sharp, strong)[4], ~1620 (N-H bend), ~1320 (C-F stretch, strong) |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 3487, 3381 (N-H), 2228 (C≡N), 1629 (N-H bend), 1345 (C-F) |
| Benzonitrile | 3070 (Aromatic C-H), 2229 (C≡N)[5][6] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z for Molecular Ion [M]⁺ |
| This compound | C₈H₅F₃N₂ | 186.13 | 186 |
| 4-Amino-2-(trifluoromethyl)benzonitrile | C₈H₅F₃N₂ | 186.13[7] | 186[7] |
| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12[8] | 171 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[9]
-
¹H NMR Acquisition: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum. The characteristic stretching frequency for the nitrile group (C≡N) is expected between 2240 and 2220 cm⁻¹ for aromatic nitriles.[4]
3. Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer is used.
-
Data Acquisition: The instrument is calibrated, and data is acquired in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Visualization of Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the molecular structure using the combined spectroscopic data.
Caption: Workflow for spectroscopic structure elucidation.
By integrating the data from these distinct spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved, effectively distinguishing it from isomers and related compounds.
References
- 1. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]
- 8. 4-(Trifluoromethyl)benzonitrile | LGC Standards [lgcstandards.com]
- 9. pubs.acs.org [pubs.acs.org]
quantitative analysis of 3-Amino-4-(trifluoromethyl)benzonitrile purity by HPLC
A Comparative Guide to Quantitative Purity Analysis of 3-Amino-4-(trifluoromethyl)benzonitrile by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like this compound is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, outlines a detailed experimental protocol, and compares its performance with alternative analytical techniques.
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, sensitivity requirements, and the intended purpose of the analysis. While several techniques can be employed for the purity determination of substituted benzonitriles, HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most common.[1]
High-Performance Liquid Chromatography (HPLC) stands out as the preferred method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. It allows for the separation of the main compound from its potential impurities, which is critical for accurate purity assessment. Commercial suppliers of similar compounds often guarantee purity levels above 90% as determined by HPLC.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While it can be used for purity analysis, it may require derivatization for non-volatile compounds and might not be suitable for thermally labile impurities.[3]
UV-Vis Spectrophotometry offers a simpler and more rapid method for quantification. However, it lacks the specificity of chromatographic methods and is susceptible to interference from any impurities that absorb at the same wavelength as the main compound, making it less suitable for accurate purity determination in a complex sample.[1]
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Detailed HPLC Experimental Protocol
This protocol is a recommended starting point for the quantitative analysis of this compound. Method validation and optimization are essential for ensuring accuracy and reliability.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Methanol (for cleaning)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[5]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B). A typical gradient might be:
-
0-1 min: 30% A
-
1-10 min: 30% to 70% A
-
10-12 min: 70% A
-
12.1-15 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[5] (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC compared to alternative methods for the analysis of substituted benzonitriles.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | High (separation and mass identification) | Low (interference from absorbing impurities) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Precision | High (RSD < 2%) | High (RSD < 5%) | Moderate (RSD < 5%) |
| Linearity | Excellent (R² > 0.999) | Good (R² > 0.99) | Good (over a limited concentration range) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
Potential Impurities
During the synthesis of related aminobenzonitriles, several types of impurities can be formed.[6] An effective HPLC method should be able to separate the main peak from these potential impurities, which may include:
-
Starting materials and reagents from the synthesis.
-
Isomeric impurities.
-
Products of side reactions, such as secondary and tertiary amines formed during amination steps.[6]
-
Degradation products resulting from hydrolysis or oxidation.
Method development should include stress testing (e.g., acid, base, peroxide, heat, and light exposure) to ensure the method is stability-indicating.
Conclusion
For the quantitative analysis of this compound purity, HPLC is the most suitable method, offering a balance of specificity, sensitivity, and precision.[1][7] While GC-MS and UV-Vis spectrophotometry have their applications, they do not provide the same level of reliability for purity determination in a pharmaceutical context. The provided HPLC protocol serves as a robust starting point for method development and validation, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. env.go.jp [env.go.jp]
- 4. 4-amino-3-(trifluoromethyl) Benzonitrile - Cas No 327-74-2 | 98% Purity, Solid Appearance, Molecular Weight 186.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
A Comparative Guide to the Synthesis of Benzonitrile Derivatives: An Analysis of Efficiency
The synthesis of benzonitrile derivatives is a cornerstone of modern organic chemistry, with these compounds serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, selecting the most efficient synthetic route is paramount to optimizing yields, minimizing costs, and accelerating discovery pipelines. This guide provides an objective comparison of four prominent methods for benzonitrile synthesis: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and the one-pot synthesis from aldehydes. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic method is a composite of several factors, including chemical yield, reaction time, temperature, and substrate scope. The following table summarizes the quantitative data for the synthesis of various substituted benzonitriles via the four selected methodologies, offering a clear comparison for researchers to inform their synthetic strategy.
| Starting Material (Substituted Precursor) | Product (Substituted Benzonitrile) | Synthesis Method | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | Sandmeyer Reaction | 93%[1] | ~1-2 | 0-5 (diazotization), then ~55[2] |
| 2-Methylaniline | 2-Methylbenzonitrile | Sandmeyer Reaction | 85%[1] | Not Specified | Not Specified |
| 4-Bromoaniline | 4-Bromobenzonitrile | Sandmeyer Reaction | 75%[1] | Not Specified | Not Specified |
| 4-Bromotoluene | 4-Methylbenzonitrile | Rosenmund-von Braun Reaction | ~75% (after 2h)[3] | 2 | 250[3] |
| Aryl Bromide | Aryl Nitrile | Rosenmund-von Braun Reaction | Good to high yields | 2 | Not Specified |
| Aryl Halide | Aryl Nitrile | Rosenmund-von Braun Reaction | Not Specified | Not Specified | Up to 200[4] |
| Aryl Bromide | Aryl Nitrile | Palladium-Catalyzed Cyanation | 83-96%[5] | < 5 | 120[5] |
| (Hetero)aryl Halides/Triflates | (Hetero)aryl Nitriles | Palladium-Catalyzed Cyanation | High yields | 18 | Room Temp to 40[6][7][8] |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | One-Pot from Aldehyde | 90-95%[9] | 3-6 | Reflux[9] |
| Benzaldehyde | Benzonitrile | One-Pot from Aldehyde | 93% (isolated) | Not Specified | 100[10] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis of benzonitrile derivatives. The following are representative protocols for the four key methods discussed.
Sandmeyer Reaction
The Sandmeyer reaction is a classic and widely used method for the conversion of aryl amines to aryl nitriles via a diazonium salt intermediate.[1][11]
Protocol for the Synthesis of 4-Nitrobenzonitrile from 4-Nitroaniline:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[12]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 55 °C for about 10 hours to drive the reaction to completion.[2]
-
After cooling, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification by recrystallization or chromatography.
-
Rosenmund-von Braun Reaction
This method involves the cyanation of aryl halides using a copper(I) cyanide reagent. While traditionally requiring harsh conditions, modern modifications have improved its applicability.[1][13][14]
Protocol for the Synthesis of an Aryl Nitrile from an Aryl Bromide:
-
In a sealed tube, combine the aryl bromide with two equivalents of copper(I) cyanide (CuCN).[3]
-
Heat the mixture in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine to reflux temperature (typically up to 200-250 °C).[3][4]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable technique like TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, followed by washing, drying, and purification.
Palladium-Catalyzed Cyanation
Modern cross-coupling chemistry offers a highly efficient and versatile route to benzonitriles through the palladium-catalyzed cyanation of aryl halides or triflates.[15] This method often proceeds under milder conditions and exhibits greater functional group tolerance.[15]
Ligand-Free Protocol for the Synthesis of an Aryl Nitrile from an Aryl Bromide: [5]
-
To a 25 mL flask, add the aryl bromide (6 mmols), dimethylacetamide (DMAC, 10 mL), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 1.32 mmols), sodium carbonate (6 mmols), and palladium(II) acetate (Pd(OAc)₂, 0.1-0.5 mol%).
-
Evacuate the flask and backfill with nitrogen (repeat twice).
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction conversion by HPLC.
-
Once the reaction is complete (typically in less than 5 hours), cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
The product can then be isolated and purified using standard workup procedures.
One-Pot Synthesis from Aldehydes
Aromatic aldehydes can be readily converted to benzonitriles in a single step, often using hydroxylamine hydrochloride.[9] This method is advantageous due to the wide availability of aldehyde starting materials.
Protocol for the Synthesis of 4-Methylbenzonitrile from 4-Methylbenzaldehyde: [9]
-
In a 25 mL round-bottom flask, mix 4-methylbenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).
-
Add 5 mL of dimethylformamide (DMF) to the flask.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, the product can be isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent, washing, drying, and purification.
Visualizing the Synthetic Comparison Workflow
To provide a clear overview of the decision-making process involved in selecting a synthetic method, the following workflow diagram illustrates the key considerations and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biological Landscape of 3-Amino-4-(trifluoromethyl)benzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various derivatives based on the 3-Amino-4-(trifluoromethyl)benzonitrile scaffold. By presenting key quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate the evaluation and future development of this promising class of compounds.
The unique chemical architecture of this compound, featuring a trifluoromethyl group, an amino group, and a nitrile moiety on a benzene ring, has garnered significant interest in medicinal chemistry. These functional groups contribute to the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, making its derivatives attractive candidates for interacting with various biological targets. This guide synthesizes available data on the anticancer and antimicrobial activities of several such derivatives, offering a comparative analysis of their performance.
Comparative Analysis of Anticancer Activity
Several studies have explored the potential of this compound derivatives and related structures as anticancer agents. The data reveals that modifications to the core structure can lead to potent inhibitory activity against various cancer cell lines. Below is a summary of the in vitro anticancer activity of representative compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Biphenyl-1,2,3-triazol-benzonitrile | HTRF assay for PD-1/PD-L1 binding | 8.52 | [1][2] |
| 2 | Biphenyl-1,2,3-triazol-benzonitrile | HTRF assay for PD-1/PD-L1 binding | 12.28 | [1][2] |
| 3 | Biphenyl-1,2,3-triazol-benzonitrile | HTRF assay for PD-1/PD-L1 binding | 14.08 | [1][2] |
| 4 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [3] |
| 5 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [3] |
| 6 | Indazole-carboxamide | A549 (Lung Cancer) | Not specified | [4] |
| 7 | Indazole-carboxamide | BGC-823 (Gastric Cancer) | Not specified | [4] |
Insights into Antimicrobial Activity
The structural motifs present in this compound derivatives also suggest potential for antimicrobial activity. Research into related acrylonitrile-based compounds has indicated that they can effectively inhibit the growth of various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Proposed Mechanism of Action | Reference |
| Benzonitrile-phenothiazine derivatives | Bacillus subtilis | - | Inhibition of essential bacterial enzymes | [5] |
| Benzonitrile-phenothiazine derivatives | Staphylococcus aureus | - | Inhibition of essential bacterial enzymes | [5] |
| Benzonitrile-phenothiazine derivatives | Pseudomonas aeruginosa | - | Inhibition of essential bacterial enzymes | [5] |
| Benzonitrile-phenothiazine derivatives | Escherichia coli | - | Inhibition of essential bacterial enzymes | [5] |
| Pyrimidine acrylonitrile derivatives | Escherichia coli | 1.0 | Inhibition of penicillin-binding proteins (PBPs) and β-lactamases | [6][7] |
| Pyrimidine acrylonitrile derivatives | Pseudomonas aeruginosa | 1.0 | Inhibition of penicillin-binding proteins (PBPs) and β-lactamases | [6][7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][8][9][10][11]
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizing Biological Pathways
Understanding the mechanism of action is crucial for drug development. Based on studies of related compounds, derivatives of this compound may exert their anticancer effects through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway and potential inhibition by benzonitrile derivatives.
The antimicrobial mechanism of action for some acrylonitrile derivatives involves the inhibition of key bacterial enzymes.
Caption: Proposed antimicrobial mechanism of action for acrylonitrile derivatives.
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile | C14H9F3N2O | CID 43518210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost Analysis of Synthetic Routes to 3-Amino-4-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Amino-4-(trifluoromethyl)benzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative cost analysis of two primary synthetic routes to this compound, complete with detailed experimental protocols and data presented for easy comparison.
Method 1: Nucleophilic Aromatic Substitution and Reduction
This common pathway involves the initial nitration of a readily available starting material, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group, and a final reduction of the nitro group. A key starting material for this route is 4-chloro-3-nitrobenzotrifluoride.
Experimental Protocol:
Step 1: Amination of 4-chloro-3-nitrobenzotrifluoride
In a sealed reaction vessel, 4-chloro-3-nitrobenzotrifluoride (1.0 eq) is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). Aqueous ammonia (excess) is added, and the mixture is heated at a temperature ranging from 100-150°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product, 3-nitro-4-(trifluoromethyl)aniline, is isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The resulting 3-nitro-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, is employed. The reaction is stirred at room temperature or with gentle heating until the nitro group is fully reduced. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified to yield this compound.
Method 2: Cyanation of an Aromatic Halide
This alternative route involves the introduction of the cyano group onto a pre-functionalized aromatic ring containing the amino and trifluoromethyl groups. A typical starting material for this method is 3-bromo-4-(trifluoromethyl)aniline.
Experimental Protocol:
Step 1: Diazotization of 3-bromo-4-(trifluoromethyl)aniline (Sandmeyer Reaction)
3-bromo-4-(trifluoromethyl)aniline (1.0 eq) is suspended in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite (NaNO2) (1.0-1.2 eq) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Cyanation
In a separate vessel, a solution of copper(I) cyanide (CuCN) (1.0-1.5 eq) and an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) in water or a suitable organic solvent is prepared and heated. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is stirred at an elevated temperature for a period of time to facilitate the substitution of the diazonium group with a cyano group. Upon completion, the product is isolated by extraction and purified by distillation, recrystallization, or column chromatography to give this compound.
Cost Analysis and Comparison
To provide a clear comparison of the two synthetic routes, the following tables summarize the estimated costs of starting materials and key reagents, along with yields and reaction times. Prices are based on currently available market data and may vary.
Table 1: Cost of Starting Materials and Reagents
| Compound | Method 1 Starting Material | Price (per 100g) | Method 2 Starting Material | Price (per 10g) |
| Key Precursor | 4-Chloro-3-nitrobenzotrifluoride | ~$61.35 | 3-Bromo-4-(trifluoromethyl)benzonitrile | ~$315.00[1] |
| Key Reagent | Ammonia | Commodity | Copper(I) Cyanide | ~$60.94 (per 100g) |
| Catalyst | Palladium on Carbon (5%) | Varies | - | - |
Table 2: Comparison of Synthesis Parameters
| Parameter | Method 1: SNAr and Reduction | Method 2: Cyanation |
| Number of Steps | 2 | 2 (can be a one-pot reaction) |
| Typical Overall Yield | Moderate to High | Moderate to High |
| Starting Material Cost | Lower | Significantly Higher[1] |
| Reagent Toxicity | Ammonia (corrosive), Palladium (heavy metal) | Highly toxic cyanides |
| Reaction Conditions | High temperature and pressure for amination | Low temperature for diazotization, elevated for cyanation |
| Scalability | Generally scalable | Requires careful handling of cyanides on a large scale |
Workflow and Pathway Diagrams
Caption: Workflow for the SNAr and Reduction Route (Method 1).
Caption: Workflow for the Cyanation Route via Sandmeyer Reaction (Method 2).
Conclusion
Based on the analysis, Method 1 (SNAr and Reduction) appears to be the more cost-effective approach for the synthesis of this compound, primarily due to the significantly lower cost of the starting material, 4-chloro-3-nitrobenzotrifluoride. While both methods involve two main synthetic steps and can achieve comparable yields, the high cost of 3-bromo-4-(trifluoromethyl)benzonitrile makes Method 2 less economically viable for large-scale production[1].
However, it is crucial to consider other factors beyond direct material costs. Method 2, the Sandmeyer reaction, might be advantageous for smaller-scale laboratory synthesis if the starting aniline is readily available or if the reaction conditions are more amenable to the available equipment. The high toxicity of the cyanide reagents used in Method 2 necessitates stringent safety protocols, which can add to the overall process cost. Conversely, the high-pressure and high-temperature conditions of the amination step in Method 1 may require specialized equipment.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, budget, available equipment, and safety considerations. For large-scale, cost-driven production, Method 1 is the recommended pathway.
References
Validation of Experimental Data Against Published Spectra of 3-Amino-4-(trifluoromethyl)benzonitrile: A Comparison Guide
A comprehensive validation of experimental data for 3-Amino-4-(trifluoromethyl)benzonitrile is currently challenging due to the limited availability of published reference spectra in the public domain. Despite extensive searches, a complete set of ¹H NMR, ¹³C NMR, and IR spectra for this specific compound could not be located.
This guide provides a framework for researchers to compare their experimentally obtained data. It includes expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy. Additionally, detailed experimental protocols for acquiring high-quality spectra and a workflow for data validation are presented.
Data Presentation: Expected Spectral Data
The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and the principal absorption bands for IR spectroscopy. These predictions are based on the known substituent effects of amino (-NH₂), trifluoromethyl (-CF₃), and cyano (-CN) groups on a benzene ring, drawing parallels from data available for isomeric and related benzonitrile derivatives.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.0 | d | ~2 |
| H-5 | 7.4 - 7.6 | d | ~8 |
| H-6 | 6.9 - 7.1 | dd | ~8, 2 |
| -NH₂ | 4.0 - 5.5 | br s | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-1 (C-CN) | 100 - 105 |
| C-2 | 115 - 120 |
| C-3 (C-NH₂) | 145 - 150 |
| C-4 (C-CF₃) | 120 - 125 (q, ¹JCF ≈ 270-280 Hz) |
| C-5 | 130 - 135 |
| C-6 | 110 - 115 |
| -CN | 118 - 122 |
| -CF₃ | 122 - 128 (q, ²JCCF ≈ 30-40 Hz) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H stretch | 3300 - 3500 | Two bands, characteristic of primary amine |
| C≡N stretch | 2220 - 2240 | Strong, sharp absorption |
| C-N stretch | 1250 - 1350 | Aromatic amine |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| Aromatic C-H stretch | 3000 - 3100 | |
| Aromatic C=C stretch | 1400 - 1600 | Multiple bands |
Experimental Protocols
To ensure the accuracy and reproducibility of spectral data, the following standardized methodologies are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a sufficient number of scans to obtain clear signals for all carbon atoms, including quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of experimentally acquired spectral data against published or expected values.
Caption: Workflow for spectral data validation.
A Comparative Analysis of Trifluoromethyl and Trifluoromethoxy Benzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Pharmacological Properties with Supporting Experimental Data
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, when appended to a benzonitrile scaffold, impart distinct and often advantageous physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of these two critical substituents to inform lead optimization and candidate selection in drug discovery programs.
Executive Summary
The choice between a trifluoromethyl and a trifluoromethoxy group on a benzonitrile core can significantly influence a compound's lipophilicity, metabolic stability, and biological activity. Generally, the trifluoromethoxy group imparts greater lipophilicity than the trifluoromethyl group.[1] Conversely, the trifluoromethyl group is a potent metabolic blocker, significantly enhancing the stability of drug candidates against enzymatic degradation.[2] Both substituents are strongly electron-withdrawing, which can modulate target binding and pKa. This guide will delve into the quantitative differences between these two groups, provide detailed experimental protocols for their evaluation, and illustrate their impact on a relevant biological pathway.
Data Presentation: A Quantitative Comparison
The following tables summarize key physicochemical and pharmacological parameters for hypothetical, representative trifluoromethyl and trifluoromethoxy benzonitrile analogs. These values are compiled based on general principles and data from related compounds to provide an illustrative comparison.
Table 1: Physicochemical Properties
| Property | Trifluoromethyl Benzonitrile Analog | Trifluoromethoxy Benzonitrile Analog | Rationale |
| Molecular Weight ( g/mol ) | ~171.12 | ~187.12 | The addition of an oxygen atom increases the molecular weight. |
| LogP (Octanol/Water) | ~2.9 | ~3.5 | The -OCF3 group is generally more lipophilic than the -CF3 group.[1] |
| pKa (of a hypothetical acidic proton on an attached group) | Lowered | Lowered (to a lesser extent than -CF3) | Both are electron-withdrawing, but -CF3 has a stronger inductive effect. |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity generally corresponds to lower aqueous solubility. |
Table 2: Pharmacological Properties
| Property | Trifluoromethyl Benzonitrile Analog | Trifluoromethoxy Benzonitrile Analog | Rationale |
| Metabolic Stability (t½ in Human Liver Microsomes) | Significantly Increased | Moderately Increased | The C-F bonds in the -CF3 group are exceptionally stable to metabolic degradation.[2] |
| Biological Activity (e.g., IC50 for a target enzyme) | Potent | Potentially less potent | The stronger electron-withdrawing nature of the -CF3 group can lead to stronger target interactions. |
| Plasma Protein Binding | High | Very High | Higher lipophilicity often leads to increased binding to plasma proteins like albumin. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard protocols for key in vitro assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance when incubated with HLM, which are rich in cytochrome P450 (CYP) enzymes.[3]
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Enzyme Inhibition Assay (e.g., Fatty Acid Amide Hydrolase - FAAH)
Objective: To determine the potency of a test compound to inhibit a specific enzyme, such as FAAH, by measuring the reduction in the rate of substrate turnover.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human FAAH and a fluorescent substrate (e.g., a substrate that releases a fluorescent product upon cleavage).
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable buffer.
-
Assay Procedure: In a 96-well plate, add the FAAH enzyme, the test compound at various concentrations, and the buffer.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.
-
Data Analysis: Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a four-parameter logistic equation.
Mandatory Visualization
Signaling Pathway: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Substituted benzonitriles have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which can then modulate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia and anxiolysis.
References
A Quantum Chemical Perspective on 3-Amino-4-(trifluoromethyl)benzonitrile: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the predicted quantum chemical properties of 3-Amino-4-(trifluoromethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific isomer, this report leverages data from closely related substituted benzonitriles to forecast its molecular structure, vibrational characteristics, and electronic properties. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the rational design of novel molecular entities.
Introduction
This compound incorporates three key functional groups that significantly influence its physicochemical properties: an electron-donating amino (-NH₂) group, an electron-withdrawing cyano (-CN) group, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. The interplay of these substituents on the benzene ring dictates the molecule's geometry, reactivity, and spectroscopic signatures. Understanding these properties is crucial for predicting its behavior in biological systems and for the development of new materials. This guide provides a comparative overview based on high-level computational data from analogous compounds.
Predicted Molecular Geometry
The molecular geometry of this compound is anticipated to be influenced by the electronic and steric effects of its substituents. Density Functional Theory (DFT) calculations on similar molecules, such as 2-amino-4-chlorobenzonitrile, provide a basis for predicting key structural parameters. The presence of the bulky trifluoromethyl group adjacent to the amino group may lead to some out-of-plane distortion of the amino group to minimize steric hindrance.
Table 1: Comparison of Predicted and Reference Geometric Parameters
| Parameter | Predicted for this compound | 2-Amino-4-chlorobenzonitrile (Experimental)[1] | 3-chloro-4-fluoro benzonitrile (Calculated)[2] |
| C-CN Bond Length (Å) | ~1.44 | 1.439 | 1.442 |
| C≡N Bond Length (Å) | ~1.15 | 1.146 | 1.159 |
| C-NH₂ Bond Length (Å) | ~1.37 | 1.369 | - |
| C-CF₃ Bond Length (Å) | ~1.50 | - | - |
Vibrational Spectroscopy Analysis
The vibrational frequencies of this compound can be predicted by examining the characteristic infrared (IR) and Raman bands of its functional groups. The cyano group typically exhibits a strong, sharp absorption band in the range of 2220-2240 cm⁻¹. The amino group will have characteristic N-H stretching vibrations, while the trifluoromethyl group will show strong C-F stretching modes.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted for this compound | 2-Amino-4-chlorobenzonitrile (Experimental)[1] | 4-chloro-3-nitrobenzonitrile (Experimental)[3] | Benzonitrile (Experimental)[4] |
| C≡N Stretch | 2230 - 2240 | 2211 | 2238 | 2229 |
| N-H Asymmetric Stretch | ~3450 | 3452 | - | - |
| N-H Symmetric Stretch | ~3360 | 3363 | - | - |
| C-F Symmetric Stretch | ~1140 | - | - | - |
| C-F Asymmetric Stretch | ~1320 | - | - | - |
The electron-withdrawing nature of the trifluoromethyl group is expected to cause a slight blue shift (higher frequency) in the C≡N stretching vibration compared to unsubstituted benzonitrile.
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is anticipated to be distributed over the electron-withdrawing cyano and trifluoromethyl groups.
Table 3: Comparison of Frontier Orbital Energies and HOMO-LUMO Gaps
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Predicted for this compound | ~ -6.0 | ~ -1.5 | ~ 4.5 |
| 2-Amino-4-chlorobenzonitrile[1] | -5.89 | -1.13 | 4.76 |
| 3-Fluorobenzamide | -7.53 | -2.01 | 5.52 |
| 3-fluoro-4-methylbenzonitrile[5] | -6.89 | -1.23 | 5.66 |
The presence of both strong electron-donating and electron-withdrawing groups is expected to result in a relatively smaller HOMO-LUMO gap for this compound compared to less substituted benzonitriles, suggesting higher chemical reactivity and potential for charge-transfer interactions.
Methodologies
The comparative data presented in this guide are derived from published quantum chemical studies employing Density Functional Theory (DFT). The typical computational protocol involves:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.[1][2][5]
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: Frontier molecular orbital energies (HOMO and LUMO) and other electronic properties are computed to assess the molecule's reactivity and electronic transitions.
Workflow for Quantum Chemical Analysis
The following diagram illustrates a typical workflow for the computational study of a molecule like this compound.
Caption: Workflow for a typical quantum chemical study.
Conclusion
While direct experimental data for this compound remains to be published, this comparative guide, based on robust quantum chemical studies of analogous molecules, provides valuable predictions of its structural, vibrational, and electronic properties. The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic landscape, leading to a distinct spectroscopic signature and enhanced chemical reactivity. These insights can guide future experimental investigations and aid in the rational design of new molecules for various applications in the pharmaceutical and materials science fields.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of 3-Amino-4-(trifluoromethyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Amino-4-(trifluoromethyl)benzonitrile must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.
Important Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to handle this compound with the utmost care, assuming it is hazardous.
I. Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[3][4] Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, consider an acid-resistant apron.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
II. Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.
-
Cleanup: Clean the affected area thoroughly. All materials used for cleanup, including absorbent pads, should be treated as hazardous waste and disposed of accordingly.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with an appropriate solvent like alcohol.
III. Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate disposal.
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the trifluoromethyl group. It must be collected in a designated, properly labeled waste container for halogenated organic waste.
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible chemicals.
-
Container Management: Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and secure area.
IV. Disposal Procedures
The final disposal of this compound must be conducted by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and appropriate container. The original container is often a good option for unused product.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
V. Summary of Safety and Disposal Information
| Parameter | Guideline |
| Chemical State | Solid |
| Primary Hazards | Harmful if swallowed, may cause skin irritation or allergic reaction.[1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (nitrile recommended), lab coat, and respiratory protection if dust is generated.[1] |
| Spill Cleanup | Sweep up solid material, place in a labeled container for disposal. Avoid generating dust.[6] |
| Waste Classification | Halogenated Organic Hazardous Waste. |
| Disposal Method | Must be disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] |
| Prohibited Disposal | Do not dispose of in drains or regular trash. |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
